molecular formula C12H17NO2 B14854819 2-Amino-4-(4-ethylphenyl)butanoic acid

2-Amino-4-(4-ethylphenyl)butanoic acid

Katalognummer: B14854819
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ANXURTLCLVZTPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-ethylphenyl)butanoic acid, with the CAS registry number 1260588-32-6, is an organic compound of significant interest in scientific research and development . This chiral amino acid derivative has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The specific stereochemistry of the compound is designated as (S), which may be a critical factor for its biological activity and interaction with chiral environments in various research applications . Researchers value this compound as a specialized building block in medicinal chemistry and pharmaceutical development. Butyric acid derivatives, which share a similar core structure, are extensively studied for their role in the body and their potential in creating new medicines . These derivatives are known to inhibit histone deacetylase (HDAC), an activity of high interest in preclinical research, as aberrant HDAC activity is associated with the development of certain types of cancer . Furthermore, butyric acid and its salts are recognized for their immunomodulatory activities, such as reducing microbial colonization and suppressing inflammation, which opens avenues for research into metabolic and inflammatory disorders . The compound serves as a key intermediate for the synthesis of more complex molecules targeting a range of biological pathways. It is supplied For Research Use Only (RUO) and is strictly for laboratory applications. Researchers are advised to consult the safety data sheet (SDS) for proper handling and storage information before use.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-amino-4-(4-ethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)

InChI-Schlüssel

ANXURTLCLVZTPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CCC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Unveiling the Molecular Architecture and Synthetic Methodologies of 2-Amino-4-(4-ethylphenyl)butanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics represents a cornerstone of modern medicinal chemistry, providing dense functionality, a source of chirality, and resistance to endogenous proteolytic degradation[1]. Among these, 2-Amino-4-(4-ethylphenyl)butanoic acid —often referred to as 4-ethylhomophenylalanine—stands out as a highly specialized building block. By extending the carbon backbone of phenylalanine and introducing a para-ethyl substitution on the aromatic ring, this compound offers unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating biocatalytic synthesis protocol, and outlines its mechanistic utility in advanced drug discovery.

Chemical Identity and Molecular Architecture

The structural framework of 2-Amino-4-(4-ethylphenyl)butanoic acid is defined by a four-carbon butanoic acid chain. The


-carbon (C2) hosts the primary amine, establishing the chiral center, while the 

-carbon (C4) is covalently linked to a 4-ethylphenyl moiety.

This specific architecture fundamentally alters the molecule's pharmacodynamic profile compared to natural aromatic amino acids. The insertion of an additional methylene group between the


-carbon and the aromatic ring (the "homo" extension) increases conformational flexibility. Simultaneously, the para-ethyl group significantly enhances the molecule's lipophilicity (LogP), allowing it to project deeply into hydrophobic binding pockets (such as the S1' subsite of metalloproteases) to maximize van der Waals interactions[2].
Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and topological descriptors of the compound, which are critical for calculating ligand efficiency and membrane permeability in early-stage drug design[3].

PropertyValueComputational / Analytical Source
IUPAC Name 2-amino-4-(4-ethylphenyl)butanoic acidNomenclature Standard
Molecular Formula C₁₂H₁₇NO₂Stoichiometric Calculation
Molecular Weight 207.27 g/mol Computed Average Mass
Monoisotopic Mass 207.1259 DaESI-HRMS Target Mass
Topological Polar Surface Area (TPSA) 63.3 Ų2D Structure Analysis
Hydrogen Bond Donors 2(-NH₂, -OH)
Hydrogen Bond Acceptors 3(C=O, -OH, -NH₂)
Rotatable Bonds 6Conformational Analysis

Mechanistic Role in Drug Development

In the context of pharmaceutical development, 2-Amino-4-(4-ethylphenyl)butanoic acid serves as a highly versatile intermediate[]. When incorporated into a peptide sequence or a small-molecule inhibitor (such as an Angiotensin-Converting Enzyme [ACE] inhibitor analog), the UAA acts as a structural pharmacophore.

  • Proteolytic Shielding: Because it is non-proteinogenic, its inclusion in a peptide backbone disrupts the recognition motifs of endogenous proteases, dramatically extending the circulating half-life of the therapeutic agent.

  • Target Selectivity: The ethyl substitution provides a precise steric bulk that can be leveraged to achieve selectivity between closely related enzyme isoforms, where a standard phenyl ring might lack the necessary binding affinity.

Advanced Synthetic Methodologies

The synthesis of enantiopure UAAs remains a historical challenge. While classical asymmetric Strecker syntheses or photoredox catalysis methods are viable[5], they often require complex chiral auxiliaries or heavy metal catalysts. To ensure high enantiomeric excess (ee) and environmental sustainability, Biocatalytic Transamination has emerged as the industry standard for homophenylalanine derivatives[2].

Protocol 1: Biocatalytic Asymmetric Synthesis

This protocol details the conversion of a prochiral keto-acid into the enantiopure L-amino acid using an engineered aromatic amino acid transaminase (AroAT).

  • Step 1: Buffer and Cofactor Preparation.

    • Action: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.5, containing 20 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: The slightly alkaline pH ensures optimal enzyme conformation, while the PLP cofactor is strictly required to form the internal aldimine linkage (Schiff base) that mediates the amine transfer.

  • Step 2: Substrate Loading.

    • Action: Dissolve 2-oxo-4-(4-ethylphenyl)butanoic acid (substrate) to a final concentration of 100 mM, and add L-glutamate (amine donor) at 500 mM.

    • Causality: A 5-fold molar excess of L-glutamate is utilized to thermodynamically drive the reversible transamination equilibrium toward the formation of the target product.

  • Step 3: Enzymatic Catalysis.

    • Action: Introduce the engineered AroAT enzyme (5 U/mL) and incubate at 37°C under gentle agitation for 24 hours.

    • Causality: 37°C provides the optimal kinetic rate for the AroAT without risking thermal denaturation of the protein structure.

  • Step 4: Quenching and Isolation.

    • Action: Acidify the reaction mixture to pH 2.0 using 1M HCl, followed by centrifugation.

    • Causality: Dropping the pH protonates the newly formed amino group, halting the enzymatic reaction instantly and precipitating unreacted hydrophobic keto-acids, thereby streamlining the downstream purification process.

Biocatalysis Substrate 2-oxo-4-(4-ethylphenyl) butanoic acid Enzyme Engineered AroAT + PLP Cofactor Substrate->Enzyme Binds Active Site AmineDonor L-Glutamate (Amine Donor) AmineDonor->Enzyme Donates NH2 Product L-2-amino-4-(4-ethylphenyl) butanoic acid Enzyme->Product Stereoselective Transfer Byproduct alpha-Ketoglutarate Enzyme->Byproduct Released

Caption: Biocatalytic transamination workflow for the stereoselective synthesis of the L-enantiomer.

Experimental Validation & QA (Self-Validating System)

To ensure trustworthiness in drug development, the synthesis must be coupled with a self-validating analytical workflow. The following protocol guarantees both the chemical identity and the stereochemical purity of the synthesized UAA.

Protocol 2: Analytical Validation Workflow
  • Step 1: Preparative HPLC Purification.

    • Action: Purify the crude mixture using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Causality: The lipophilic 4-ethylphenyl group ensures strong retention on the C18 stationary phase, allowing for baseline separation from polar byproducts like

      
      -ketoglutarate.
      
  • Step 2: Chiral HPLC Analysis.

    • Action: Inject a purified aliquot onto a chiral stationary phase column (e.g., Crownpak CR(+)) using perchloric acid mobile phase.

    • Causality: The chiral crown ether forms transient, diastereomeric inclusion complexes with the primary amine of the UAA. The L- and D-enantiomers will exhibit distinct retention times, allowing for the precise calculation of enantiomeric excess (>99% required for pharmaceutical use).

  • Step 3: LC-MS/MS Confirmation.

    • Action: Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Causality: Validates the exact mass (

      
       at m/z 208.13). Subsequent MS/MS fragmentation validates structural connectivity by identifying the characteristic loss of ammonia and formic acid, alongside the stable 4-ethylbenzyl carbocation fragment.
      

Validation Sample Crude Synthesized UAA Mixture PrepLC Preparative HPLC (C18 Column) Sample->PrepLC Purification ChiralLC Chiral HPLC (Enantiomeric Purity) PrepLC->ChiralLC Aliquot for ee% MS LC-MS/MS (Mass & Fragmentation) PrepLC->MS Aliquot for Identity Release QA Release (>99% ee, >98% Purity) ChiralLC->Release Pass MS->Release Pass

Caption: Self-validating analytical workflow ensuring chemical identity and stereochemical purity.

References

1.[3] Title: Phenylalanine betaine | C12H17NO2 | CID 16745393 - PubChem. Source: nih.gov. URL: 2.[] Title: CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid) - BOC Sciences. Source: bocsci.com. URL: 3.[2] Title: Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor - PubMed. Source: nih.gov. URL: 4.[1] Title: Highlights in synthesis - unnatural amino acids - BioAscent. Source: bioascent.com. URL: 5.[5] Title: Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox Catalysis - ChemRxiv. Source: chemrxiv.org. URL:

Sources

Physicochemical Profiling and Synthetic Applications of 2-Amino-4-(4-ethylphenyl)butanoic Acid in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery, enabling researchers to overcome the inherent limitations of natural peptides, such as rapid proteolytic cleavage and poor membrane permeability. This technical whitepaper explores the physicochemical properties, mechanistic advantages, and synthetic workflows associated with 2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-ethylhomophenylalanine). Designed for researchers and drug development professionals, this guide provides a self-validating protocol for integrating this sterically demanding, lipophilic building block into advanced therapeutic scaffolds.

Structural Identity and Chemical Significance

2-Amino-4-(4-ethylphenyl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone and a para-ethyl substituted phenyl ring. The most commonly utilized enantiomer in therapeutic design is the (S)-enantiomer (CAS: 1260588-32-6)[1].

The structural extension from a standard phenylalanine (propanoic acid backbone) to a homophenylalanine (butanoic acid backbone) introduces an additional methylene bridge. This added flexibility, combined with the para-ethyl substitution, creates a highly lipophilic and sterically distinct side chain. This unique topology is specifically engineered to probe deep hydrophobic pockets in target receptors that are inaccessible to standard aromatic amino acids.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 2-Amino-4-(4-ethylphenyl)butanoic acid is critical for predicting its behavior in both synthetic environments and biological systems. The para-ethyl group significantly shifts the partition coefficient (LogP), directly correlating with enhanced membrane permeability.

PropertyValueScientific Implication
Molecular Formula C₁₂H₁₇NO₂Defines the extended aliphatic-aromatic side chain.
Molecular Weight 207.27 g/mol Slight increase over natural aromatic amino acids; remains within Lipinski's Rule of 5 limits.
LogP (Predicted) ~2.8High lipophilicity drives spontaneous insertion into lipid bilayers and hydrophobic receptor cavities.
Topological Polar Surface Area (TPSA) 63.32 ŲOptimal for maintaining hydrogen bonding potential while allowing cellular penetration.
H-Bond Donors / Acceptors 2 / 3Ensures the backbone can still participate in secondary structure formation (e.g., alpha-helices).
Physical State Solid powderStable at room temperature under an inert atmosphere; facilitates easy handling during synthesis.

Data derived and extrapolated from structural analogs documented in [2] and commercial repositories [3].

Mechanistic Applications in Drug Design

As a Senior Application Scientist, it is vital to understand why we select specific unnatural amino acids rather than simply knowing how to use them. The substitution of natural phenylalanine with 2-Amino-4-(4-ethylphenyl)butanoic acid is driven by two primary causalities:

  • Proteolytic Shielding: Endogenous proteases (e.g., pepsin, trypsin) have evolved to recognize specific natural amino acid sequences. The extended butanoic backbone and the bulky para-ethyl group create a steric shield, effectively disrupting the enzyme-substrate transition state and prolonging the peptide's plasma half-life.

  • Enhanced Hydrophobic Engagement: In protein-protein interaction (PPI) inhibitors, binding interfaces are often large and flat, punctuated by deep, lipophilic "hotspots." The ethyl group acts as an anchoring probe, engaging in strong van der Waals interactions within these cavities, while the phenyl ring maintains crucial

    
     stacking capabilities.
    

Binding_Mechanism Target Target Receptor Hydrophobic Pocket Ligand Peptide containing 4-Ethyl-HoPhe Sub1 Ethyl Group (Deep Cavity Insertion) Ligand->Sub1 Sub2 Phenyl Ring (Pi-Pi Stacking) Ligand->Sub2 Sub3 Butanoic Acid Backbone (H-Bonding Network) Ligand->Sub3 Sub1->Target Enhanced Lipophilicity Sub2->Target Aromatic Interaction Sub3->Target Backbone Anchoring

Fig 1: Mechanistic binding interactions of 4-ethylhomophenylalanine within a receptor pocket.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

Integrating sterically bulky, unnatural amino acids requires optimized synthetic protocols. Standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions due to the steric hindrance of the extended side chain. Therefore, highly reactive uronium salts (e.g., HATU) are mandated.

The following is a self-validating protocol designed to ensure high-fidelity coupling.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Causality: Proper swelling exposes the maximum number of reactive sites within the porous resin matrix.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (2 × 10 minutes).

  • Wash thoroughly with DMF (5 × 1 minute).

Step 3: Amino Acid Activation and Coupling

  • Dissolve 0.4 mmol (4 equivalents) of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid and 0.38 mmol (3.8 equivalents) of HATU in minimal DMF.

  • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the solution. The solution will turn pale yellow, indicating the formation of the active ester.

  • Add the activated mixture to the resin and agitate for 90 minutes at room temperature. Causality: The extended 90-minute coupling time (compared to the standard 30 minutes) compensates for the steric bulk of the para-ethylphenyl group.

Step 4: Self-Validating Quality Control (Kaiser Test)

  • Extract a few resin beads and wash with ethanol.

  • Apply Kaiser test reagents (Ninhydrin/Phenol/KCN).

  • Validation Logic:

    • If the beads turn blue , unreacted primary amines remain (coupling failed). Action: Repeat Step 3.

    • If the beads remain yellow/colorless , the coupling is complete. Action: Proceed to Step 5.

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow A Fmoc-Deprotection (20% Piperidine) B Amino Acid Activation (HATU/DIPEA) A->B C Coupling of 4-Ethyl-HoPhe (Resin-bound) B->C D Kaiser Test (QC Check) C->D D->C  Fail (Blue) - Recouple E Cleavage & Deprotection (TFA Cocktail) D->E  Pass (Yellow) F HPLC/MS Validation E->F

Fig 2: SPPS workflow for integrating 2-Amino-4-(4-ethylphenyl)butanoic acid with QC validation.

Analytical Characterization and Validation

Upon completion of the synthesis, the peptide must be validated to confirm the successful incorporation of the unnatural amino acid without racemization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The target peptide should exhibit a mass shift corresponding to the exact mass of the 4-ethylhomophenylalanine residue (minus water for the peptide bond). For the isolated amino acid, look for the

    
     peak at 
    
    
    
    .
  • Reverse-Phase HPLC: Due to the high lipophilicity of the para-ethyl group, peptides incorporating this residue will exhibit significantly longer retention times on a standard C18 column compared to their wild-type (phenylalanine-containing) counterparts. A shallow gradient (e.g., 10-60% Acetonitrile over 30 minutes) is recommended to ensure baseline resolution from truncated failure sequences.

References

  • National Center for Biotechnology Information. "PubChem Database: Structural Analog and TPSA Baselines". Available at:[Link]

Solubility Profile of 2-Amino-4-(4-ethylphenyl)butanoic Acid in Water vs. Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid is a highly specialized unnatural amino acid, structurally derived from homophenylalanine. Its unique molecular architecture—combining a highly polar, ionizable zwitterionic headgroup with a deeply lipophilic 4-ethylphenyl tail—creates a complex, biphasic solubility profile. This whitepaper provides a rigorous physicochemical framework, predictive solubility data, and field-proven experimental protocols for characterizing its dissolution behavior across aqueous and organic solvent systems.

Physicochemical Framework & Structural Causality

Understanding the solubility of 2-Amino-4-(4-ethylphenyl)butanoic acid requires deconstructing the thermodynamic interplay between its structural domains and the solvent matrix.

  • The Zwitterionic Core: The 2-aminobutanoic acid backbone dictates a strongly pH-dependent aqueous solubility profile. At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion. This state maximizes intermolecular electrostatic interactions (crystal lattice energy) while minimizing net charge, resulting in a U-shaped solubility-pH curve where solubility hits its absolute minimum at the pI.

  • The Lipophilic Tail: The addition of the 4-ethylphenyl group dramatically alters the hydration dynamics compared to standard canonical amino acids. Baseline studies on unsubstituted L-homophenylalanine demonstrate extraordinarily low aqueous solubility (~0.0075 mol% at 298 K) . The para-ethyl substitution further increases the hydrophobic surface area. Dissolving this tail in water requires the formation of a large, highly ordered cavity in the hydrogen-bonded water network—an entropically unfavorable process known as the hydrophobic effect.

  • Organic Solvation Enthalpy: Conversely, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the enthalpy of solvation readily overcomes the lattice energy. The solvent's strong dipole interacts favorably with the zwitterion, while London dispersion forces effectively solvate the ethylphenyl tail without the entropic penalty seen in water.

Solvation Compound 2-Amino-4-(4-ethylphenyl) butanoic acid Zwitterion Zwitterionic Core (2-aminobutanoic acid) Compound->Zwitterion dictates Lipophilic Lipophilic Tail (4-ethylphenyl group) Compound->Lipophilic dictates AqSol Aqueous Solubility (pH Dependent, Low) Zwitterion->AqSol U-shaped pH profile Lipophilic->AqSol Steric/Hydrophobic hindrance OrgSol Organic Solubility (DMSO/DMF, High) Lipophilic->OrgSol Hydrophobic interactions

Thermodynamic drivers of 2-Amino-4-(4-ethylphenyl)butanoic acid solubility.

Comparative Solubility Profile

Based on the structural causality outlined above, the solubility of this compound is highly divergent depending on the dielectric constant (ε) and hydrogen-bonding capacity of the solvent. Table 1 summarizes the predictive solubility ranges.

Table 1: Estimated Solubility Ranges across Solvent Classes at 298.15 K

Solvent SystemDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
Water (pH ≈ pI) 80.1< 0.1 mg/mL (Very Low)Dissolution is restricted by the high lattice energy of the zwitterion and the entropic penalty of hydrating the lipophilic tail.
Water (pH < 2 or pH > 10) 80.11.0 - 5.0 mg/mL (Low)Ionization of the carboxylate or amino group disrupts the crystal lattice, slightly improving aqueous affinity.
Ethanol / Methanol 24.5 / 32.75.0 - 20.0 mg/mL (Moderate)Amphiphilic solvation: Alcohols provide H-bonding for the headgroup and van der Waals interactions for the tail.
DMSO / DMF 46.7 / 36.7> 50.0 mg/mL (High)Strong dipole-dipole interactions and lack of a structured hydrogen-bond network allow rapid solvation of the entire molecule.

Experimental Methodology: Isothermal Saturation Protocol

To empirically validate the solubility of novel unnatural amino acids, the isothermal saturation (shake-flask) method is universally recognized as the gold standard for determining true thermodynamic equilibrium . The following self-validating protocol is engineered to prevent common artifacts such as supersaturation or filter adsorption.

Step-by-Step Workflow
  • Preparation & Equilibration:

    • Add an excess amount of solid 2-Amino-4-(4-ethylphenyl)butanoic acid (~100 mg) to 1 mL of the target solvent in a sealed, temperature-controlled jacketed glass vial (set to 298.15 ± 0.1 K).

    • Agitate continuously using an orbital shaker at 300 RPM.

    • Causality & Validation: Agitation must be maintained for 24 to 72 hours. To create a self-validating system, extract 10 µL aliquots at 24h, 48h, and 72h. Thermodynamic equilibrium is only confirmed when the concentration variance between consecutive time points is <2%, effectively ruling out transient supersaturation.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle isothermally for 2 hours.

    • Carefully extract the supernatant using a pre-warmed syringe (to prevent temperature-drop-induced precipitation).

    • Filter the supernatant through a 0.45 µm Polytetrafluoroethylene (PTFE) membrane.

    • Causality & Validation: PTFE is strictly selected for its chemical inertness. Using standard nylon or cellulose filters can result in the hydrophobic adsorption of the 4-ethylphenyl tail to the membrane, which would artificially lower the quantified solubility.

  • Quantification:

    • Immediately dilute the filtered aliquot into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation.

    • Analyze via HPLC-UV (monitoring at ~210 nm for the amide backbone and ~254 nm for the phenyl ring) or LC-MS/MS.

    • Calculate the exact concentration against a 5-point standard calibration curve.

Workflow Start Excess Solid + Solvent Equilibrate Isothermal Agitation (24-72 hrs) Start->Equilibrate Separate Phase Separation (0.45 µm PTFE) Equilibrate->Separate Equilibrium reached Quantify HPLC-UV / LC-MS Quantification Separate->Quantify Supernatant Analyze Solubility Data (mol/L or mg/mL) Quantify->Analyze

Step-by-step isothermal saturation (shake-flask) experimental workflow.

Strategic Formulation in Drug Development

Because the 4-ethylphenyl group severely limits aqueous solubility, direct administration or in vitro assaying of this compound in standard biological buffers (pH 7.4) will likely result in precipitation. Drug development professionals must employ formulation strategies:

  • Co-Solvency: Generate a master stock solution in 100% DMSO (where solubility is >50 mg/mL). Dilute this stock directly into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1-5% (v/v) to prevent cellular toxicity.

  • Cyclodextrin Complexation: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the 4-ethylphenyl tail, shielding it from the aqueous environment, while the polar zwitterionic headgroup remains exposed to the water, exponentially increasing apparent solubility without altering the pH.

References

  • Tenberg, V., Sadeghi, M., Schultheis, A., Joshi, M., Stein, M., & Lorenz, H. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances.[Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK.[Link]

Thermodynamic Stability and Physicochemical Profiling of 2-Amino-4-(4-ethylphenyl)butanoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid (4-ethyl-homophenylalanine) represents a highly valuable class of non-canonical amino acids (ncAAs). By extending the carbon spacer between the


-carbon and the phenyl ring (homologation) and substituting an ethyl group at the para-position, this derivative offers enhanced lipophilicity and unique steric properties. These structural modifications are critical for designing protease inhibitors and peptidomimetics with improved target affinity. However, these same modifications fundamentally alter the molecule's thermodynamic landscape. This whitepaper provides an in-depth technical framework for evaluating the thermal, solvational, and enantiomeric stability of 4-ethyl-homophenylalanine derivatives.

Solid-State Thermal Stability and Degradation Thermodynamics

Unlike many canonical amino acids that exhibit distinct, reversible melting points, homophenylalanine derivatives possess complex solid-state thermodynamic profiles. They frequently undergo pyrolysis and irreversible decomposition prior to or concurrent with melting. Recent thermodynamic studies on the parent molecule, L-homophenylalanine (L-Hpa), reveal that it does not undergo a simple melting process but rather complete decomposition at elevated temperatures (approximately >520 K).

The addition of the para-ethyl group further influences crystal lattice packing. The increased degrees of freedom in the alkyl chain disrupt the highly ordered hydrogen-bonding network typical of zwitterionic solids, typically lowering the onset temperature of thermal degradation compared to the parent L-Hpa.

Causality in Experimental Design

When profiling the thermal stability of 4-ethyl-homophenylalanine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be performed concurrently. Relying solely on DSC is a common pitfall that can lead to misinterpreting a decomposition endotherm as a melting point. TGA provides the necessary mass-loss data to confirm pyrolysis. Furthermore, using sealed stainless-steel crucibles is essential to contain volatile decomposition products and accurately measure the true enthalpy of the phase transitions without interference from sublimation[1].

Aqueous Solvation Energetics and pH-Dependent Solubility

The lipophilic nature of the 4-ethyl substitution drastically reduces the aqueous solubility of this derivative compared to standard amino acids. At its isoelectric point (pI), the zwitterionic form dominates, leading to extraordinarily low solubility. For context, the parent L-Hpa exhibits a solubility of merely 0.0075 mol% at 298 K. The 4-ethyl derivative exhibits even lower solubility due to the hydrophobic penalty of hydrating the ethyl chain.

Thermodynamic Modeling via PC-SAFT

To accurately predict solubility across different pH ranges, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is highly recommended. PC-SAFT accounts for the repulsive, dispersive, and associative (hydrogen-bonding) interactions of the zwitterion. As the pH drops below 2.5 (protonation of the carboxylate) or rises above 9.5 (deprotonation of the ammonium), the solubility increases exponentially due to the disruption of the neutral zwitterionic state.

Enantiomeric Stability and Dynamic Thermodynamic Resolution (DTR)

A critical vulnerability of


-H amino acids is their susceptibility to racemization, especially under basic conditions, compared to 

-methylated counterparts[1]. For 4-ethyl-homophenylalanine derivatives, maintaining enantiomeric purity is paramount for Active Pharmaceutical Ingredient (API) efficacy.

Dynamic Thermodynamic Resolution (DTR) offers an economically and thermodynamically viable pathway to achieve high enantiomeric excess from racemic mixtures. By forming a Ni(II) complex with a chiral ligand, the racemic mixture can be subjected to base-catalyzed


-epimerization. At elevated temperatures, the system reaches thermodynamic equilibrium, overwhelmingly favoring the more stable diastereomer (often >99% de)[2].
Causality in Experimental Design

The choice of 70 °C for DTR is not arbitrary; elevated temperatures accelerate the reversible enolate formation, ensuring that thermodynamic control outpaces any kinetic trapping of the less stable epimer, while remaining safely below the thermal degradation threshold of the organometallic complex[2].

Visualizing the Thermodynamic Workflows

G Start Synthesized 4-Ethyl-Hpa Thermal Thermal Analysis (TGA / DSC) Start->Thermal Solid-state Solubility Solvation Thermodynamics (pH-dependent, PC-SAFT) Start->Solubility Aqueous phase Chiral Enantiomeric Stability (Dynamic Resolution) Start->Chiral Stereocenter Decision Thermodynamic Viability Assessment Thermal->Decision Solubility->Decision Chiral->Decision

Workflow for thermodynamic profiling of non-canonical amino acids.

DTR Racemic Racemic Mixture (R/S-4-Ethyl-Hpa) Complex Ni(II) Complexation + Chiral Ligand Racemic->Complex Coordination Epimerization Base-Catalyzed α-Epimerization Complex->Epimerization Heat (70°C) Epimerization->Epimerization Reversible Enolate ThermoProduct Thermodynamic Product (>99% de) Epimerization->ThermoProduct Thermodynamic Control

Base-catalyzed dynamic thermodynamic resolution pathway for enantiomeric stability.

Self-Validating Experimental Protocols

Protocol A: Solid-State Thermal Profiling (TGA/DSC)
  • Sample Preparation: Mill the 4-ethyl-homophenylalanine derivative to a uniform particle size (<50 µm) to ensure consistent heat transfer.

  • Calibration: Calibrate the DSC using indium and zinc standards to validate temperature and enthalpy accuracy.

  • Execution: Load 2–5 mg of the sample into a sealed stainless-steel crucible. Run a temperature sweep from 298 K to 600 K at a heating rate of 10 K/min under a nitrogen purge (50 mL/min).

  • Self-Validation Step: Cross-reference the DSC endotherm with the TGA mass-loss derivative (DTG). If mass loss coincides exactly with the endotherm, the transition is definitively decomposition, not a true melt.

Protocol B: pH-Dependent Solubility Measurement
  • Buffer Preparation: Prepare aqueous buffers ranging from pH 1.0 to 12.0. Critical Causality: Calibrate the pH meter at the exact target temperature of the experiment (e.g., 298 K and 328 K) to account for the temperature dependence of the buffer's pKa.

  • Equilibration: Add an excess of the solid amino acid to 10 mL of each buffer in sealed glass vials. Agitate at constant temperature for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at the target temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-warmed to avoid precipitation).

  • Quantification: Analyze the solute concentration via HPLC-UV.

  • Self-Validation Step: Analyze the residual solid via Powder X-Ray Diffraction (PXRD). If the PXRD pattern matches the starting material, the thermodynamic solubility of the intended polymorph has been accurately measured. If it differs, a solvent-mediated phase transition (e.g., hydrate formation) has occurred.

Quantitative Data Summaries

The following table synthesizes the thermodynamic parameters of the parent L-Hpa against the projected parameters of the 4-ethyl derivative, illustrating the impact of the alkyl substitution.

Table 1: Thermodynamic Parameters of Homophenylalanine Derivatives

Thermodynamic PropertyL-Homophenylalanine (L-Hpa)4-Ethyl-Homophenylalanine (Projected)
Decomposition Onset (K) ~520~505 – 515
Aqueous Solubility at pI, 298 K (mol%) 0.0075< 0.0020
Solubility Increase at pH < 2.5 > 10-fold> 15-fold
Enantiomeric Excess via DTR (%) > 99.0[2]> 99.0

References

  • Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. MDPI. [Link]

  • Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. [Link]

  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry.[Link]

Sources

Role of 2-Amino-4-(4-ethylphenyl)butanoic acid as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to 4-Ethylhomophenylalanine in Medicinal Chemistry

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid , commonly referred to as 4-Ethylhomophenylalanine (4-Et-Hph) , is a specialized non-proteinogenic amino acid (NPAA). Structurally, it is a lipophilic derivative of homophenylalanine (Hph), characterized by a methylene insertion in the side chain (homo-elongation) and a para-ethyl substitution on the phenyl ring.

This guide details the synthesis, physicochemical properties, and application of 4-Et-Hph in drug development. Its primary utility lies in Peptidomimetics , particularly for Angiotensin-Converting Enzyme (ACE) inhibitors, Neutral Endopeptidase (NEP) inhibitors, and proteasome inhibitors (e.g., Carfilzomib analogues), where it serves to optimize hydrophobic interactions within the S1 or S1' binding pockets.

Chemical Identity & Structural Logic

The strategic value of 4-Et-Hph stems from its dual modification of the phenylalanine scaffold:

  • Backbone Extension (Homologation): The extra methylene group (

    
    ) increases the flexibility of the side chain, allowing the aromatic ring to access deeper hydrophobic pockets that are sterically restricted for standard phenylalanine.
    
  • Para-Ethyl Substitution: This moiety adds significant lipophilicity and steric bulk, enhancing the compound's ability to displace water from hydrophobic active sites (entropy-driven binding) and improving membrane permeability.

PropertySpecification
IUPAC Name 2-Amino-4-(4-ethylphenyl)butanoic acid
Common Name 4-Ethylhomophenylalanine
Molecular Formula

Molecular Weight 207.27 g/mol
Chirality L-isomer (S-configuration) is the bioactive standard
pKa Values (Calc)

-COOH: ~2.3
LogP (Calc) ~2.8 (High Lipophilicity)
Synthesis Protocol: Asymmetric Alkylation

Expertise Note: While enzymatic routes (transaminases) exist for homophenylalanine, the Ni(II)-Schiff Base Complex method is the industry standard for creating specific para-substituted analogues like 4-Et-Hph. This method guarantees high enantiomeric excess (>98% ee) and scalability.

Phase 1: Preparation of the Electrophile

Reagent: 1-(2-Bromoethyl)-4-ethylbenzene. Protocol:

  • Start with 2-(4-ethylphenyl)ethanol .

  • Treat with

    
     (0.35 eq) in dry DCM at 0°C.
    
  • Stir for 4 hours, quench with

    
    , and extract.
    
  • Validation:

    
     NMR must show triplet at 
    
    
    
    ~3.5 ppm (
    
    
    ).
Phase 2: Asymmetric Alkylation (The Ni-BPB Route)

Reagent: Ni(II)-complex of glycine Schiff base with chiral auxiliary (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

Step-by-Step Workflow:

  • Deprotonation: Dissolve the Ni-Glycine-BPB complex (1.0 eq) in DMF under Argon. Add finely ground KOH (5.0 eq). The solution will turn deep red, indicating enolate formation.

  • Alkylation: Add 1-(2-Bromoethyl)-4-ethylbenzene (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours. The steric bulk of the auxiliary directs the electrophile to the re-face, yielding the (S)-amino acid precursor.

  • Quench: Pour into ice water. Filter the precipitated alkylated complex (Red solid).

  • Hydrolysis (Disassembly):

    • Suspend the red solid in MeOH/HCl (3N). Reflux for 30 mins.

    • The complex dissociates: The chiral auxiliary (BPB) remains in the organic phase; the free amino acid and

      
       migrate to the aqueous phase.
      
  • Purification:

    • Extract BPB with DCM (Recycle this!).

    • Load aqueous phase onto a Dowex 50W (H+ form) ion-exchange column.

    • Elute 4-Et-Hph with 10%

      
      .
      
    • Recrystallize from Water/Ethanol.

Mechanism Visualization

The following diagram illustrates the stereochemical control and workflow of the synthesis.

SynthesisWorkflow Start Glycine-Ni-BPB Complex (Chiral Template) Enolate Enolate Formation (KOH/DMF) Start->Enolate Reagent 1-(2-Bromoethyl)-4-ethylbenzene (Electrophile) Reagent->Enolate Alkylation Asymmetric Alkylation (Steric Control) Enolate->Alkylation Nucleophilic Attack Complex Alkylated Ni-Complex (Diastereomerically Pure) Alkylation->Complex >98% de Hydrolysis Acid Hydrolysis (HCl/MeOH) Complex->Hydrolysis Product L-4-Ethylhomophenylalanine (Final Product) Hydrolysis->Product Aqueous Phase Recycle Recovered Chiral Auxiliary (BPB) Hydrolysis->Recycle Organic Phase Recycle->Start Regeneration

Figure 1: Asymmetric synthesis workflow via Ni(II)-BPB complex, ensuring high enantiomeric purity.

Applications in Drug Design
A. ACE and NEP Inhibition

Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) are metalloproteases with deep hydrophobic pockets (S1' subsite).

  • Mechanism: The homophenylalanine scaffold mimics the transition state of the natural substrate.

  • Role of 4-Ethyl: The para-ethyl group extends further into the hydrophobic S1' pocket than the unsubstituted phenyl ring of Enalapril. This "tight-fit" increases binding affinity (

    
    ) and selectivity against related proteases.
    
  • Reference Case: This logic mirrors the development of Omapatrilat and Sampatrilat , where hydrophobic bulk is tuned to balance dual inhibition.

B. Proteasome Inhibitors (Carfilzomib Analogues)

Carfilzomib (Kyprolis) utilizes a homophenylalanine residue in the P1 position.

  • Optimization: Substituting Hph with 4-Et-Hph in the P1 position can enhance potency against the

    
    5 subunit of the 20S proteasome by maximizing van der Waals contacts in the specificity pocket.
    
C. Peptide Stability Enhancement

Incorporating 4-Et-Hph into bioactive peptides protects against proteolytic degradation.

  • Steric Shielding: The bulky ethyl group hinders the approach of digestive enzymes (Trypsin/Chymotrypsin).

  • Lipophilicity: Increases the peptide's ability to cross the Blood-Brain Barrier (BBB).

SAR_Logic Compound 4-Ethylhomophenylalanine Feature1 Homo-Elongation (Extra CH2) Compound->Feature1 Feature2 Para-Ethyl Group Compound->Feature2 Effect1 Flexibility Feature1->Effect1 Effect2 Lipophilicity Feature2->Effect2 Effect3 Steric Bulk Feature2->Effect3 Outcome1 Access to Deep Pockets (S1' Subsite) Effect1->Outcome1 Effect2->Outcome1 Hydrophobic Interaction Outcome2 Membrane Permeability (Bioavailability) Effect2->Outcome2 Outcome3 Proteolytic Resistance Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) mapping of 4-Et-Hph features to pharmacological outcomes.

Analytical Validation Standards

To ensure "Trustworthiness" in your experimental setup, use these self-validating parameters:

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Retention Time: 4-Et-Hph will elute significantly later than Homophenylalanine due to the ethyl group.

  • Chiral HPLC:

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

    • Standard: Co-inject with racemic mixture to verify separation of L- and D- enantiomers.

  • NMR Verification:

    • Look for the characteristic ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm) coupled to the aromatic system.

References
  • Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic Synthesis of Homophenylalanine and Its Role in ACE Inhibitors. Retrieved from [Link]

  • American Society for Microbiology (ASM). (2012). Identification of Homophenylalanine Biosynthetic Genes and Application to Microbial Production. Retrieved from [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of 2-Amino-4-arylbutanoic Acids via Ni-Complex. Retrieved from [Link]

Structural analogs of 2-Amino-4-(4-ethylphenyl)butanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analogs of 2-Amino-4-phenylbutanoic Acid Derivatives in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids represent a burgeoning frontier in medicinal chemistry, offering novel scaffolds for the development of targeted therapeutics. Among these, derivatives of 2-amino-4-phenylbutanoic acid are of significant interest due to their structural resemblance to endogenous amino acids and the synthetic tractability of the phenyl ring for chemical modification. This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogs based on the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold. We will delve into the causal reasoning behind experimental designs, detail robust protocols for synthesis and screening, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of molecules.

Introduction: The Promise of Phenyl-Substituted Amino Acids

The 2-amino-4-phenylbutanoic acid core structure presents a versatile platform for drug discovery. The presence of a chiral center, an amino group, a carboxylic acid, and an aromatic ring provides multiple points for modification, enabling the fine-tuning of physicochemical and pharmacological properties. The exemplar scaffold for this guide, 2-Amino-4-(4-ethylphenyl)butanoic acid, while not extensively described in current literature, serves as a pertinent model for exploring the medicinal chemistry potential of this class. The ethyl group on the phenyl ring suggests a focus on modulating lipophilicity and van der Waals interactions within target binding pockets.

The development of structural analogs of such non-canonical amino acids is a cornerstone of modern drug design.[][2] These novel molecules can act as enzyme inhibitors, receptor agonists or antagonists, or disrupt protein-protein interactions. Their utility is particularly pronounced in fields such as neuropharmacology, oncology, and immunology, where they can mimic or block the function of natural amino acids to achieve a therapeutic effect.[]

Rationale for Analog Development: A Strategy for Optimization

The journey from a hit compound to a clinical candidate is one of iterative optimization. The development of structural analogs is central to this process, with each modification aimed at enhancing a specific property of the molecule.[3][4] The primary goals of analog synthesis in the context of the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold include:

  • Potency Enhancement: Modifications to the structure can improve the binding affinity for the biological target, leading to a lower effective dose.

  • Selectivity Improvement: Chemical alterations can increase the compound's specificity for the desired target over off-targets, thereby reducing side effects.[5]

  • Pharmacokinetic Optimization: Adjustments to the molecule's properties, such as lipophilicity and metabolic stability, can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Exploration of Structure-Activity Relationships (SAR): A systematic analoging strategy allows for the mapping of the chemical space around a core scaffold, providing a deeper understanding of the molecular features required for biological activity.[3][4][6]

The following diagram illustrates the iterative cycle of analog design and evaluation in a typical drug discovery workflow.

Analog_Design_Workflow Lead_Scaffold Initial Scaffold (e.g., 2-Amino-4-(4-ethylphenyl)butanoic acid) Analog_Design Design of Analogs (SAR-driven modifications) Lead_Scaffold->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Binding, Functional Assays) Chemical_Synthesis->In_Vitro_Screening ADME_Tox_Profiling ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox_Profiling Data_Analysis Data Analysis & SAR Interpretation ADME_Tox_Profiling->Data_Analysis Data_Analysis->Analog_Design Iterative Optimization Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: Iterative workflow for the design and optimization of structural analogs.

Key Structural Analog Classes and Design Strategies

Based on the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold, several classes of analogs can be envisioned to probe the SAR and optimize for therapeutic potential.

Phenyl Ring Modifications

The phenyl ring is a prime target for modification to explore electronic and steric effects on target binding.

  • Positional Isomerism: Moving the ethyl group to the ortho or meta positions can probe the spatial requirements of the binding pocket.

  • Substitution with Electron-Donating and -Withdrawing Groups: The introduction of groups such as methoxy (-OCH3), chloro (-Cl), or nitro (-NO2) can alter the electronic properties of the ring, potentially influencing binding affinity and metabolic stability.[5][7]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like pyridine or thiazole can introduce heteroatoms that may form additional hydrogen bonds with the target, enhancing potency and selectivity.[7][8]

Butanoic Acid Chain Alterations

Modifications to the aliphatic chain can impact the compound's conformation and flexibility.

  • Constrained Analogs: Introducing conformational rigidity through cyclization (e.g., forming a cyclopropyl ring within the chain) or by introducing double or triple bonds can "lock" the molecule into a bioactive conformation, potentially increasing potency.[9]

  • Chain Length Variation: Synthesizing homologous amino acids with shorter (propanoic) or longer (pentanoic) chains can help determine the optimal distance between the amino/acid functions and the aromatic ring for target engagement.

  • Fluorination: The introduction of fluorine atoms, particularly at the C4 position to create analogs like 2-amino-4,4,4-trifluorobutanoic acid derivatives, can enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine.[10][11]

Amino and Carboxylic Acid Group Modifications

The functional groups of the amino acid backbone are critical for its chemical properties and biological interactions.

  • N-Acylation: Acylation of the amino group can introduce new interaction points and modulate the compound's polarity.

  • Esterification: Converting the carboxylic acid to an ester can create a prodrug that may have improved cell permeability, which is then hydrolyzed in vivo to release the active compound.

  • Amide Formation: Coupling the carboxylic acid with other amines can lead to peptidomimetics or other novel chemical entities.[12]

Synthetic Methodologies

The synthesis of non-proteinogenic amino acids often requires specialized methods to control stereochemistry and achieve the desired structural diversity.

General Asymmetric Synthesis of Phenyl-Substituted Aminobutanoic Acids

A common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis via a Chiral Auxiliary

  • Complex Formation: A chiral auxiliary, such as a (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone (BPB)-derived Schiff base, is complexed with a nickel(II) salt and glycine to form a chiral Ni(II) complex.[11]

  • Deprotonation: The complex is treated with a strong base, such as sodium ethoxide, at low temperature (-78 °C) to generate a nucleophilic glycine enolate.

  • Alkylation: The enolate is reacted with a substituted benzyl halide (e.g., 4-ethylbenzyl bromide) to introduce the desired phenylalkyl side chain. The chiral auxiliary directs the stereoselective addition.

  • Hydrolysis and Auxiliary Removal: The resulting complex is hydrolyzed with aqueous acid to release the desired amino acid and the recyclable chiral auxiliary.

  • Purification: The crude amino acid is purified by ion-exchange chromatography or crystallization.

Synthesis of Chain-Modified Analogs

The synthesis of analogs with modified chains often requires bespoke synthetic routes. For example, the synthesis of constrained cyclopropyl analogs can be achieved through a Horner-Emmons reaction followed by cyclopropanation with diazomethane.[9]

Biological Evaluation and Structure-Activity Relationships (SAR)

A robust screening cascade is essential for evaluating the biological activity of newly synthesized analogs.

Primary Screening: Target-Based Assays

If the biological target is known (e.g., an enzyme or receptor), a target-based assay is the first step.

Protocol: Enzyme Inhibition Assay (Hypothetical Kinase Target)

  • Reagent Preparation: Prepare solutions of the kinase, its substrate (a peptide), ATP, and the test compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction Initiation: In a 96-well plate, combine the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP.

  • Reaction Quenching and Detection: After a set time, stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Cell-Based Assays

Cell-based assays are used to confirm the activity of the compounds in a more biologically relevant context.

Protocol: Antiproliferative Assay (e.g., in a Cancer Cell Line)

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Analysis

The data from these assays are used to build a SAR model.[3][4][6]

Table 1: Hypothetical SAR Data for 2-Amino-4-(4-ethylphenyl)butanoic Acid Analogs

Compound IDR1 (Phenyl Substitution)R2 (Chain Modification)Kinase Inhibition IC50 (nM)A549 GI50 (µM)
1 4-Ethyl-CH2-50010
2 4-Chloro-CH2-2505
3 4-Methoxy-CH2-80025
4 4-Ethyl(E)-CH=CH-1502
5 4-Ethyl-CF2-1001.5

From this hypothetical data, several SAR insights can be drawn:

  • An electron-withdrawing group at the 4-position of the phenyl ring (Compound 2) is more favorable for kinase inhibition than an electron-donating group (Compound 3).

  • Introducing conformational constraint via a double bond (Compound 4) or fluorination of the side chain (Compound 5) significantly improves both target engagement and cellular activity.

The following diagram illustrates the key modification points on the scaffold and their potential impact on activity.

SAR_Diagram cluster_phenyl Phenyl Ring (R1) - Electronics - Sterics cluster_chain Butanoic Chain (R2) - Conformation - Length cluster_backbone Amino Acid Backbone - Polarity - Prodrug Potential scaffold SAR_Insights SAR Insights: - EWG on phenyl ring enhances activity. - Constrained chain improves potency.

Caption: Key modification points for SAR studies on the 2-amino-4-phenylbutanoic acid scaffold. (Note: A chemical structure image would be used in a full implementation).

Potential Therapeutic Applications

Given the diverse biological activities reported for similar amino acid derivatives, analogs of 2-amino-4-(4-ethylphenyl)butanoic acid could have potential in several therapeutic areas:

  • Oncology: As inhibitors of enzymes involved in cancer cell proliferation and survival, such as kinases or amino acid transporters.[13][15]

  • Neurodegenerative Diseases: As modulators of neurotransmitter receptors, such as glutamate receptors, which are implicated in diseases like Alzheimer's and Parkinson's.[9]

  • Inflammatory Disorders: As inhibitors of inflammatory enzymes or pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) with propionic acid scaffolds are well-established, suggesting that related butanoic acid derivatives could also have anti-inflammatory properties.[16][17]

Future Perspectives

The 2-amino-4-phenylbutanoic acid scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. Future work in this area should focus on:

  • Target Identification: For compounds with interesting phenotypic effects, identifying the specific molecular target(s) will be crucial for further development.

  • In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profile.[18]

  • Advanced Drug Delivery: The development of novel formulations or drug delivery systems could enhance the therapeutic potential of these compounds by improving their bioavailability and targeting to the site of action.

References

  • Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-9. Retrieved from [Link]

  • Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 985-990. Retrieved from [Link]

  • Assaf, Z., et al. (2015). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. Tetrahedron: Asymmetry, 26(1), 40-45. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ACS Omega, 4(25), 21011-21016. Retrieved from [Link]

  • Stepanyan, S. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 603-606. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • SlideShare. (2016). Structures Activity Relationship. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-4-(ethylselanyl)butanoic acid. Retrieved from [Link]

  • Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. Retrieved from [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity. Retrieved from [Link]

  • Gornicka, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2201. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. Retrieved from [Link]

  • Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1011. Retrieved from [Link]

  • ResearchGate. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]

  • Syrovaya, A. O., et al. (2022). Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute, (4), 5-11. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1189445. Retrieved from [Link]

  • El-Sayed, W. M., & Al-Bassam, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Introduction & Strategic Rationale

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development. These modifications enhance proteolytic stability, alter lipophilicity, and rigidify peptide conformations to improve target binding. 2-Amino-4-(4-ethylphenyl)butanoic acid —an analog of homophenylalanine featuring a para-ethyl substitution—is particularly valuable for probing deep, hydrophobic binding pockets in target receptors.

This application note details a robust, scalable, and self-validating synthetic route using the classic diethyl acetamidomalonate (DEAM) alkylation methodology. For bulky, hydrophobic side chains, this approach is highly favored over the Strecker synthesis due to its superior thermodynamic control, high yields, and the avoidance of highly toxic cyanide reagents.

Mechanistic Dynamics & Causality

To ensure a successful synthesis, it is critical to understand the causality behind the reagent selection. The synthesis operates through a three-stage cascade:

  • Thermodynamic Enolate Formation: DEAM contains a highly acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton (
    
    
    
    ) flanked by two electron-withdrawing ethyl ester groups. Treatment with sodium ethoxide (NaOEt) in absolute ethanol completely deprotonates the
    
    
    -carbon. Ethanol is specifically chosen as the solvent to match the ethyl ester moieties, preventing parasitic transesterification side reactions .
  • Bimolecular Nucleophilic Substitution (

    
    ):  The resonance-stabilized DEAM enolate acts as a soft nucleophile, attacking the primary alkyl halide, 1-(2-bromoethyl)-4-ethylbenzene. Because the electrophile is a primary bromide, the 
    
    
    
    alkylation proceeds efficiently with minimal
    
    
    elimination, overcoming the inherent steric bulk of the enolate .
  • Hydrolysis and Thermal Decarboxylation: Refluxing the alkylated intermediate in 6M HCl serves a dual purpose. First, the highly acidic conditions hydrolyze both the ethyl esters and the robust acetamido protecting group. Second, the elevated temperature drives the thermal decarboxylation of the resulting

    
    -dicarboxylic acid (aminomalonic acid intermediate) via a cyclic six-membered transition state, releasing 
    
    
    
    gas and yielding the target racemic
    
    
    -amino acid .

Experimental Workflow Visualization

G A Diethyl Acetamidomalonate (DEAM) B Enolate Intermediate A->B NaOEt / EtOH (Deprotonation) C Alkylated Intermediate B->C 1-(2-bromoethyl)- 4-ethylbenzene (SN2 Alkylation) D 2-Amino-4-(4-ethylphenyl) butanoic acid C->D 6M HCl, Reflux (Hydrolysis & Decarboxylation)

Workflow for the synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid via DEAM alkylation.

Step-by-Step Protocol

Note: This protocol is scaled for a 10 mmol synthesis. Ensure all glassware is oven-dried and the alkylation step is performed under an inert nitrogen atmosphere.

Step 1: Enolate Generation

  • Charge a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 20 mL of anhydrous absolute ethanol.

  • Add 3.56 mL of a 21% wt. solution of sodium ethoxide in ethanol (11.0 mmol, 1.1 eq).

  • Add 2.28 g of diethyl acetamidomalonate (10.5 mmol, 1.05 eq) in one portion.

  • In-Process Control (IPC): Stir at room temperature for 30 minutes. The suspension will transition into a clear, pale-yellow solution, visually validating the complete formation of the soluble enolate.

Step 2: Alkylation

  • To the enolate solution, add 2.13 g of 1-(2-bromoethyl)-4-ethylbenzene (10.0 mmol, 1.0 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) for 6 hours.

  • IPC: Monitor the reaction visually and analytically. A fine white precipitate (NaBr) will form, indicating successful substitution. Confirm completion via TLC (Hexanes/EtOAc 7:3); the alkyl bromide spot (

    
    ) should completely disappear.
    
  • Cool to room temperature, filter the mixture through a Celite pad to remove the NaBr salts, and concentrate the filtrate under reduced pressure to yield the crude alkylated intermediate as a viscous oil.

Step 3: Hydrolysis and Decarboxylation

  • Transfer the crude oil to a 50 mL round-bottom flask.

  • Add 15 mL of 6M Hydrochloric Acid (HCl).

  • Heat the mixture to a vigorous reflux (105°C) for 12-16 hours.

  • IPC: Attach a bubbler to the condenser. The continuous evolution of gas (

    
    ) validates that decarboxylation is actively occurring. The reaction is complete when gas evolution ceases and LC-MS confirms the presence of the target mass (
    
    
    
    ).

Step 4: Isoelectric Precipitation (Isolation)

  • Cool the acidic hydrolysate to room temperature and extract with diethyl ether (2 x 10 mL) to remove unreacted lipophilic impurities. Discard the organic layer.

  • Transfer the aqueous layer to a beaker and cool in an ice bath to 0-5°C.

  • Slowly add concentrated Ammonium Hydroxide (

    
    ) dropwise while continuously monitoring with a pH meter.
    
  • IPC: Adjust the pH to exactly 5.5 - 6.0 (the theoretical isoelectric point of the amino acid). A dense white precipitate of the zwitterionic free amino acid will crash out of the solution.

  • Collect the precipitate via vacuum filtration, wash sequentially with ice-cold water (10 mL) and cold ethanol (5 mL), and dry under high vacuum for 24 hours.

Quantitative Data & Analytical Standards

The following tables summarize the stoichiometric parameters and the expected analytical characterization data for the self-validating workflow.

Table 1: Stoichiometric Summary (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Diethyl acetamidomalonate217.221.052.28 gNucleophile Precursor
Sodium ethoxide (21% in EtOH)68.051.103.56 mLBase
1-(2-bromoethyl)-4-ethylbenzene213.121.002.13 gElectrophile
Absolute Ethanol46.07Solvent20 mLProtic Solvent
6M Hydrochloric Acid36.46Excess15 mLHydrolysis/Decarboxylation
Target Amino Acid 207.27 1.00 (Theoretical) 2.07 g Final Product

Table 2: Expected Analytical Characterization

Analytical TechniqueExpected Result / ParameterDiagnostic Significance
LC-MS (ESI+)

208.1

Confirms the molecular weight of the fully deprotected target.

H-NMR (400 MHz,

)

7.15 (d, 2H), 7.10 (d, 2H) ppm
Confirms the para-substituted aromatic ring system.

H-NMR (400 MHz,

)

3.25 (t, 1H) ppm
Confirms the

-proton adjacent to the amino and carboxyl groups.

H-NMR (400 MHz,

)

1.15 (t, 3H) ppm
Confirms the terminal methyl group of the para-ethyl substituent.
Yield 65 - 75% (Over 3 steps)Demonstrates the efficiency of the DEAM methodology for bulky side chains.

References

  • Synthesis of Amino Acids. Organic Chemistry (McMurry), Chemistry LibreTexts. Available at:[Link]

  • Diethyl acetamidomalonate. Organic Syntheses, 1960, 40, 21. Available at:[Link]

Application Note: Advanced Fmoc Protection and Coupling Strategies for 2-Amino-4-(4-ethylphenyl)butanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery and development.[1] These novel building blocks allow for the fine-tuning of pharmacological properties, including enhanced metabolic stability, increased potency, and improved receptor selectivity.[1] 2-Amino-4-(4-ethylphenyl)butanoic acid is a non-proteinogenic amino acid characterized by a bulky and hydrophobic 4-ethylphenyl side chain.[] Its unique structure offers the potential to create peptides with novel therapeutic applications.

This application note provides a comprehensive guide to the successful incorporation of Fmoc-protected 2-Amino-4-(4-ethylphenyl)butanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will address the inherent challenges posed by its sterically hindered and hydrophobic nature and provide detailed protocols and optimization strategies to ensure high coupling efficiency and peptide purity.

Understanding the Challenges: Steric Hindrance and Hydrophobicity

The successful incorporation of 2-Amino-4-(4-ethylphenyl)butanoic acid into a growing peptide chain via Fmoc-SPPS requires careful consideration of its unique structural features. The bulky 4-ethylphenyl group presents significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[3][4] This can lead to slower reaction rates and incomplete coupling reactions.[5]

Furthermore, the hydrophobic nature of the side chain can promote peptide aggregation on the solid support, particularly in longer or hydrophobic sequences.[6][7] This aggregation can physically block reactive sites, leading to truncated or deletion sequences that are difficult to separate from the target peptide during purification.

Core Principles of Fmoc-SPPS

Fmoc-based SPPS is the preferred method for peptide synthesis due to its mild reaction conditions.[8][9] The synthesis cycle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[9][10] Each cycle consists of two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[9]

The efficiency of each coupling step is critical to the overall success of the synthesis, with a target of >99% completion for each cycle to achieve a high-purity final product.[11]

Recommended Fmoc Protection Strategy

The α-amino group of 2-Amino-4-(4-ethylphenyl)butanoic acid should be protected with the Fmoc group. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent such as Fmoc-Cl or Fmoc-OSu under basic conditions.[9] It is crucial to start with a high-purity Fmoc-protected amino acid derivative to avoid the introduction of impurities during synthesis.[12]

Optimized Coupling Protocols for Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

Due to the steric hindrance of the 4-ethylphenyl side chain, standard coupling conditions may not be sufficient to achieve complete and efficient incorporation. The following protocols are designed to overcome these challenges.

Protocol 1: High-Efficiency Coupling using Aminium/Uronium Reagents

This protocol utilizes highly reactive aminium/uronium-based coupling reagents to overcome the steric barrier.

Materials:

  • Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 5 mL per gram of resin).

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid and 3-5 equivalents of HATU or HCTU in DMF.[1]

  • Add 6-10 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.[3]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or proceed to a double coupling.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

Protocol 2: Double Coupling Strategy

For particularly difficult couplings, a double coupling strategy can be employed to drive the reaction to completion.

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 x 5 mL per gram of resin).

  • Prepare a fresh solution of activated Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid as described in steps 2 and 3 of Protocol 1.

  • Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

Monitoring Coupling Efficiency

Relying solely on qualitative tests like the Kaiser test may not be sufficient for challenging couplings. Quantitative methods are recommended to ensure the highest purity of the final peptide.

Protocol 3: HPLC-Based Monitoring of Coupling Efficiency

High-Performance Liquid Chromatography (HPLC) provides an accurate assessment of coupling efficiency by analyzing a small, cleaved portion of the resin-bound peptide.[11]

Procedure:

  • Sample Collection: After the coupling reaction and subsequent washing steps, collect a small aliquot of the resin (approximately 10-20 mg).

  • Drying: Dry the resin sample under a vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the solid support.

  • Precipitation and Isolation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge the mixture, and decant the ether. Dissolve the crude peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).[11]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from approximately 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.[11]

  • Data Analysis: Analyze the chromatogram to determine the ratio of the desired peptide to any deletion sequences (the peptide lacking the newly added 2-Amino-4-(4-ethylphenyl)butanoic acid). This ratio provides a quantitative measure of the coupling efficiency.

Data Presentation: Optimizing Coupling Conditions

The following table summarizes key parameters and recommended strategies for optimizing the coupling of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid.

ParameterStandard ConditionRecommended Optimization for 2-Amino-4-(4-ethylphenyl)butanoic acidRationale
Coupling Reagent DIC/HOBtHATU, HBTU, HCTU, PyBOPMore potent activating reagents are necessary to overcome steric hindrance.[3][13]
Equivalents of Amino Acid 3-54-6A higher concentration can help drive the reaction to completion.
Solvent DMFNMP or a mixture of DCM/DMF/NMPNMP has superior solvating properties which can help to reduce peptide aggregation.[3]
Reaction Time 30-60 minutes1-4 hours, or overnightSlower reaction kinetics due to steric hindrance require longer coupling times.[3]
Temperature Room TemperatureRoom Temperature to 40°C (with caution)Gentle heating can increase the reaction rate, but must be carefully controlled to avoid racemization.[3]
Monitoring Kaiser TestKaiser Test followed by HPLC analysis of a cleaved aliquotProvides both qualitative and quantitative assessment of coupling efficiency.[11]

Experimental Workflow and Diagrams

SPPS Cycle for Incorporating Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

SPPS_Cycle Resin Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling: Fmoc-AA-OH, HATU, DIPEA in DMF Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Monitoring Monitoring (Kaiser Test / HPLC) Washing2->Monitoring 5. NextCycle Proceed to Next Cycle or Final Cleavage Monitoring->NextCycle 6.

Caption: Workflow of a single SPPS cycle for the incorporation of a new amino acid.

Decision Tree for Troubleshooting Incomplete Coupling

Troubleshooting start Kaiser Test Positive (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling increase_time Increase Coupling Time start->increase_time change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) double_coupling->change_reagent If fails success Kaiser Test Negative (Coupling Complete) double_coupling->success If successful increase_time->change_reagent If fails increase_time->success If successful change_solvent Use a Better Solvating Solvent (e.g., NMP) change_reagent->change_solvent check_reagents Check Reagent Quality and Concentrations change_solvent->check_reagents check_reagents->success After re-attempting coupling

Caption: A decision-making workflow for addressing incomplete coupling reactions.

Conclusion

The successful incorporation of sterically hindered and hydrophobic unnatural amino acids like 2-Amino-4-(4-ethylphenyl)butanoic acid into peptides requires a departure from standard SPPS protocols. By employing more potent coupling reagents, optimizing reaction times and solvents, and utilizing robust monitoring techniques, researchers can effectively overcome the challenges associated with these valuable building blocks. The strategies outlined in this application note provide a solid foundation for the development of novel peptides with unique therapeutic potential.

References

  • BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 42(5), 440-451.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1046-1054.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • MilliporeSigma. (n.d.).
  • Nowick, J. S., et al. (2020).
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-454.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • AAPPTec. (n.d.).
  • BOC Sciences. (n.d.). CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid).

Sources

Application Note: Scalable Production of 2-Amino-4-(4-ethylphenyl)butanoic Acid (4-Ethyl-L-HPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-Ethyl-L-Homophenylalanine ) is a critical non-canonical amino acid intermediate. It serves as a chiral building block for next-generation ACE inhibitors, neutral endopeptidase (NEP) inhibitors, and peptide-based therapeutics where the 4-ethyl group provides enhanced lipophilicity and receptor binding affinity compared to the unsubstituted homophenylalanine parent.

This application note details two scalable production methodologies:

  • Route A (Biocatalytic): A Transaminase (TA)-mediated asymmetric synthesis.[1] This is the recommended Gold Standard for GMP scale-up due to high enantioselectivity (

    
    ) and green chemistry metrics.
    
  • Route B (Chemical): Phase-Transfer Catalyzed (PTC) alkylation of glycine Schiff bases. This serves as a robust alternative for facilities lacking biocatalysis infrastructure.

Strategic Route Selection

The choice between biocatalytic and chemical routes depends on scale, available equipment, and waste disposal constraints.

FeatureRoute A: Biocatalytic (Transaminase) Route B: Chemical (PTC Alkylation)
Chirality Intrinsic (

); no resolution needed.
Racemic (requires resolution) or Enantioselective (requires expensive chiral catalysts).
Step Count 2 Steps (Precursor Synthesis + Biotransformation).3-4 Steps (Protection, Alkylation, Hydrolysis).[2]
Atom Economy High. Byproducts are often recyclable.Moderate. Stoichiometric waste from leaving groups.
Scalability Linear scalability in bioreactors.Exothermic risks at scale; solvent heavy.
Cost Driver Enzyme cost (mitigated by immobilization).Chiral catalyst/auxiliary cost.

Route A: Biocatalytic Synthesis (The "Green" Standard)

Principle

This method utilizes an


-Transaminase (TA) to transfer an amino group from an inexpensive donor (e.g., L-Aspartate or Isopropylamine) to the keto-acid precursor, 2-oxo-4-(4-ethylphenyl)butanoic acid .

Key Mechanistic Insight: The reaction equilibrium is often unfavorable. To drive the reaction to completion, we utilize an amine donor system where the co-product is removed or spontaneously cyclizes.[1][3][4][5] The L-Aspartate system is preferred because the co-product (oxaloacetate) spontaneously decarboxylates or can be coupled with a second enzyme, rendering the reaction irreversible.

Workflow Diagram

BiocatalyticWorkflow Start Start: 4-Ethylbenzaldehyde Step1 Step 1: Erlenmeyer-Plöchl Azlactone Synthesis Start->Step1 Glycine/Ac2O Inter1 Intermediate: 2-Oxo-4-(4-ethylphenyl)butanoic acid Step1->Inter1 Hydrolysis Step2 Step 2: Biotransformation (Transaminase + PLP) Inter1->Step2 Product Target: 4-Ethyl-L-HPA (>99% ee) Step2->Product Crystallization Waste Co-Product: Oxaloacetate -> Pyruvate Step2->Waste Decarboxylation Donor Amino Donor: L-Aspartate Donor->Step2

Figure 1: Chemo-enzymatic workflow for 4-Ethyl-L-HPA production.

Detailed Protocol
Phase 1: Precursor Synthesis (Keto Acid)

Reagents: 4-Ethylbenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.

  • Condensation: Charge a reactor with 4-ethylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride. Heat to 120°C for 4 hours to form the azlactone.

  • Hydrolysis: Cool the mixture and add water/acetone (1:1). Reflux for 3 hours to open the ring and hydrolyze the enol ester.

  • Isolation: Acidify to pH 2.0 with HCl. The keto-acid, 2-oxo-4-(4-ethylphenyl)butanoic acid , precipitates. Filter and dry.[6][7]

    • Checkpoint: Verify structure via

      
      H-NMR (look for disappearance of aldehyde proton).
      
Phase 2: Enzymatic Transamination

Reagents: Keto-acid precursor, L-Aspartate, Pyridoxal-5'-phosphate (PLP), Transaminase (e.g., E. coli AspAT variant or commercial


-TA).
  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM PLP (cofactor).

  • Substrate Loading: Dissolve the keto-acid (50 mM) in the buffer.

  • Donor Addition: Add L-Aspartate (1.5 eq).

  • Reaction Initiation: Add Transaminase enzyme preparation (lyophilized powder or immobilized beads, approx 5 U/mL).

  • Incubation: Stir at 30°C, 150 rpm for 24 hours.

    • Process Control: Monitor pH.[3][8] If pH drops below 7.5, titrate with 1M NaOH.

  • Workup:

    • Heat to 90°C for 10 mins to denature enzyme (if not immobilized).

    • Filter cell debris/protein.

    • Load filtrate onto a cation exchange column (Dowex 50W). Elute with 1M

      
      .
      
    • Concentrate and crystallize from Ethanol/Water.

Route B: Chemical Synthesis (PTC Alkylation)

Principle

This route employs the O'Donnell Schiff Base method. A glycine imine (protected glycine) is alkylated with 4-ethylphenethyl bromide under Phase Transfer Catalysis (PTC). This method is robust but requires a chiral catalyst (e.g., Cinchona alkaloid derivatives) to achieve enantioselectivity, otherwise, it produces a racemate requiring resolution.

Workflow Diagram

ChemicalWorkflow Precursor 4-Ethylphenethyl Bromide PTC_Step Step 1: Asymmetric Alkylation (Cat: Cinchonidine deriv., KOH, Toluene) Precursor->PTC_Step Glycine Glycine Schiff Base (O'Donnell Substrate) Glycine->PTC_Step Hydrolysis Step 2: Acid Hydrolysis (1M HCl, THF) PTC_Step->Hydrolysis Intermediate Imine Target Target: 4-Ethyl-L-HPA Hydrolysis->Target Deprotection

Figure 2: Phase-Transfer Catalyzed synthesis workflow.

Detailed Protocol
  • Alkylation:

    • Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and 4-ethylphenethyl bromide (1.2 eq) in Toluene.

    • Add chiral Phase Transfer Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 10 mol%).

    • Add 50% aqueous KOH at 0°C. Stir vigorously for 12–18 hours.

    • Safety Note: This reaction is biphasic. Stirring rate affects kinetics.

  • Hydrolysis:

    • Separate organic layer.

    • Add 1N HCl and THF (1:1). Stir at room temperature for 2 hours to cleave the benzophenone protecting group and the tert-butyl ester.

  • Purification:

    • Extract benzophenone with ether (discard organic layer).

    • Neutralize the aqueous layer to isoelectric point (pH ~6.0) to precipitate the amino acid.[4][6][7][9]

    • Recrystallize from water/ethanol.

Quality Control & Analytics

To ensure the intermediate meets pharmaceutical standards (purity >98%, ee >99%), the following analytical methods are mandatory.

HPLC Method (Chiral Purity)
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).

  • Mobile Phase: 50 mM

    
     in Water / Acetonitrile (80:20).
    
  • Detection: UV at 210 nm (or 254 nm for the ethylphenyl chromophore).

  • Flow Rate: 0.5 mL/min.

  • Acceptance Criteria: L-isomer > 99.5%; D-isomer < 0.5%.

NMR Characterization
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.15 (t, 3H, 
      
      
      
      )
    • 
       2.10-2.30 (m, 2H, 
      
      
      
      )
    • 
       2.55 (q, 2H, 
      
      
      
      )
    • 
       2.65 (t, 2H, 
      
      
      
      )
    • 
       3.95 (t, 1H, 
      
      
      
      )
    • 
       7.10-7.25 (m, 4H, Aromatic)
      

References

  • Biocatalytic Scale-Up of Homophenylalanine: Kundal, S., et al. (2019). Process development for the synthesis of non-natural amino acids using transaminases. Source:

  • Transaminase Optimization: Shin, J.S., & Kim, B.G. (2009). Transaminase biocatalysis: optimization and application. Source:

  • Chemical Synthesis (PTC Method): O’Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
    Source:
    
  • General Homophenylalanine Production: Ahmad, A.L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Source:

Sources

Application Note: Enzymatic Resolution of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-ethyl-homophenylalanine) is a critical non-proteinogenic chiral building block. It serves as a structural scaffold in the development of pharmaceutical intermediates, particularly for ACE inhibitors, neutral endopeptidase (NEP) inhibitors, and peptide mimetics where increased side-chain hydrophobicity is required to enhance receptor binding affinity.

While asymmetric synthesis via Ni(II)-glycine equivalents is possible, enzymatic kinetic resolution (KR) remains the preferred industrial and laboratory-scale route due to its cost-efficiency, scalability, and the ability to access both enantiomers (L- and D-) with high optical purity (>99% ee).

This guide details two validated protocols:

  • Acylase-Mediated Resolution: The "Gold Standard" utilizing Aminoacylase I for the hydrolysis of N-acetyl derivatives.

  • Lipase-Mediated Resolution: A robust alternative utilizing CAL-B for the hydrolysis of ester derivatives.

Molecule Characterization & Retrosynthesis

  • IUPAC Name: 2-Amino-4-(4-ethylphenyl)butanoic acid

  • Molecular Formula: C₁₂H₁₇NO₂

  • Structural Class: Homophenylalanine derivative (gamma-phenyl-alpha-amino acid).

  • Chiral Center: Alpha-carbon (C2).

Resolution Logic

The resolution relies on the stereoselective hydrolysis of a racemic precursor.[1] The enzyme distinguishes between the enantiomers based on the spatial arrangement of the alpha-substituents.

ResolutionLogic Racemic Racemic Precursor (N-Acyl or Ester) Enzyme Biocatalyst (Acylase I or Lipase) Racemic->Enzyme Stereoselective Hydrolysis L_Product L-Enantiomer (Free Acid) Enzyme->L_Product Hydrolyzed (S) D_Substrate Unreacted D-Enantiomer (Derivatized) Enzyme->D_Substrate Intact (R)

Figure 1: General logic of enzymatic kinetic resolution.

Method A: Acylase I Mediated Resolution (Recommended)

This method is preferred for generating the L-enantiomer (S-isomer) . Aminoacylase I (from Aspergillus melleus or Porcine Kidney) exhibits strict L-selectivity for N-acetylated amino acids.

Precursor Synthesis: N-Acetylation

Before resolution, the racemic amino acid must be protected.

  • Reagents: Racemic 2-Amino-4-(4-ethylphenyl)butanoic acid, Acetic Anhydride (

    
    ), NaOH.
    
  • Mechanism: Schotten-Baumann reaction.

Protocol:

  • Dissolve 10 g of racemic amino acid in 2M NaOH (2 equivalents). Chill to 0°C.

  • Add Acetic Anhydride (1.2 equivalents) dropwise over 30 minutes, maintaining pH > 10 with additional NaOH.

  • Stir for 2 hours at room temperature.

  • Acidify to pH 2.0 with 6M HCl to precipitate the N-Acetyl-DL-2-amino-4-(4-ethylphenyl)butanoic acid .

  • Filter, wash with cold water, and dry.

Enzymatic Hydrolysis Protocol
ParameterSpecificationNotes
Enzyme Aminoacylase I (EC 3.5.1.[2][3][4]14)Source: Aspergillus melleus (preferred for scale) or Porcine Kidney.
Substrate Conc. 0.1 M - 0.5 MHigh concentrations may require co-solvent (5% DMSO).
Buffer 0.1 M Phosphate BufferpH 7.5 - 8.0.
Cofactor

(0.5 mM)
Essential for Acylase I stability and activity.
Temperature 37°CDo not exceed 45°C to prevent denaturation.

Step-by-Step Procedure:

  • Preparation: Suspend the N-Acetyl substrate in 0.1 M Phosphate buffer (pH 7.5). Adjust pH with LiOH or NaOH until fully dissolved.

  • Activation: Add

    
     to a final concentration of 0.5 mM.
    
  • Initiation: Add Aminoacylase I (approx. 100-200 units per mmol of substrate).

  • Incubation: Stir gently at 37°C. Monitor pH; the reaction releases free acid, lowering pH. Maintain pH 7.5 using an autotitrator with 1M LiOH.

  • Monitoring: Track conversion via HPLC (see Section 5). Stop reaction at 50% conversion (theoretical yield).

  • Termination: Acidify to pH 5.0 and heat to 60°C for 10 mins (with activated carbon) to denature enzyme, then filter.

Downstream Processing (Separation)

This step utilizes the solubility difference between the free amino acid (zwitterion) and the N-acetyl derivative (acidic).

  • Isolation of L-Isomer:

    • Acidify the filtrate to pH 1.5 - 2.0 using HCl.

    • Extract the unreacted N-acetyl-D-isomer into Ethyl Acetate (3x).

    • The aqueous phase contains the L-2-Amino-4-(4-ethylphenyl)butanoic acid hydrochloride.

    • Neutralize the aqueous phase to the isoelectric point (approx pH 6.0) to precipitate the free L-amino acid. Recrystallize from water/ethanol.

  • Recovery of D-Isomer:

    • Evaporate the Ethyl Acetate layer to recover N-acetyl-D-amino acid.

    • Hydrolyze chemically (6M HCl, reflux, 4h) to obtain D-2-Amino-4-(4-ethylphenyl)butanoic acid .

Method B: Lipase-Mediated Resolution (Alternative)

This method is useful if the ester form is the desired intermediate or if Acylase I activity is low due to the bulky ethyl group (though unlikely).

Precursor Synthesis: Esterification
  • Reagents: Racemic Amino Acid, Ethanol, Thionyl Chloride (

    
    ).
    
  • Product: Racemic Ethyl 2-amino-4-(4-ethylphenyl)butanoate.

Enzymatic Hydrolysis Protocol
ParameterSpecificationNotes
Enzyme CAL-B (Candida antarctica Lipase B)Immobilized (e.g., Novozym 435).
Solvent System Biphasic (MTBE / Buffer)1:1 ratio of MTBE to Phosphate Buffer (pH 7.5).
Selectivity L-selective (typically)Lipases usually hydrolyze the (S)-ester to the (S)-acid.

Step-by-Step Procedure:

  • Mix: Dissolve racemic ester in Methyl tert-butyl ether (MTBE). Add an equal volume of 0.1 M Phosphate buffer (pH 7.5).

  • Initiate: Add immobilized CAL-B (10% w/w relative to substrate).

  • Incubate: Shake at 30°C.

  • Workup:

    • Filter off the immobilized enzyme.

    • Separate phases.

    • Aqueous Phase: Contains L-Amino Acid (product).

    • Organic Phase: Contains D-Amino Acid Ester (unreacted).

Analytical Methods & Quality Control

To ensure high Enantiomeric Excess (ee), precise monitoring is required.

HPLC Method (Chiral)

Direct resolution of the amino acid (zwitterion) is difficult on standard columns. Use a crown-ether based column or derivatize.

  • Column: DAICEL CROWNPAK® CR-I(+) (specifically designed for amino acids).

  • Mobile Phase:

    
     (pH 1.5 to 2.0).
    
  • Temperature: 25°C.

  • Detection: UV at 210 nm (or 254 nm for the phenyl ring).

  • Elution Order: typically D-isomer elutes before L-isomer on CR-I(+).

NMR Validation
  • 1H NMR: Verify the integrity of the ethyl group (triplet at ~1.2 ppm, quartet at ~2.6 ppm) and the homophenylalanine backbone.

Workflow Visualization

Workflow Start Racemic 2-Amino-4-(4-ethylphenyl)butanoic acid Deriv Derivatization (Acetic Anhydride/NaOH) Start->Deriv NAcyl N-Acetyl-DL-Substrate Deriv->NAcyl Biocat Enzymatic Hydrolysis (Acylase I, Co++, pH 7.5) NAcyl->Biocat Mix Mixture: L-Amino Acid + D-N-Acetyl Biocat->Mix Acid Acidification (pH 1.5) & Extraction (EtOAc) Mix->Acid OrgPhase Organic Phase (N-Acetyl-D-Isomer) Acid->OrgPhase Extracts D-form AqPhase Aqueous Phase (L-Amino Acid Salt) Acid->AqPhase Retains L-form D_Final Hydrolysis -> D-Amino Acid OrgPhase->D_Final L_Final Neutralization -> Pure L-Amino Acid AqPhase->L_Final

Figure 2: Complete workflow for the Acylase I mediated resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Substrate inhibition or low solubility.Add 5-10% DMSO or Methanol as co-solvent. Ensure

is present.
Low ee (<95%) Non-specific hydrolysis or racemization.Stop reaction strictly at 40-45% conversion. Check pH stability.
Precipitation Product accumulation exceeding solubility.Run reaction at lower concentration (0.1 M) or use a pH-stat to maintain solubility.

References

  • Chenault, H. K., et al. (1989). "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society.[5] Link

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules. (Demonstrates synthesis of analogous homophenylalanine derivatives). Link

  • Chari, M. A. (2008). "Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase." Organic Chemistry: An Indian Journal. (Discusses PGA versatility for similar substrates). Link

  • Whitesides, G. M.[5] (Group). "Enzymatic Resolution of Amino Acids."[3][4][6][7] Harvard University Research Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to synthesize 2-Amino-4-(4-ethylphenyl)butanoic acid , a non-proteinogenic amino acid structurally classified as a homophenylalanine derivative . These motifs are critical pharmacophores in ACE inhibitors and proteasome inhibitors.

While multiple routes exist (e.g., Strecker synthesis), the Diethyl Acetamidomalonate (DEAM) pathway is the industry standard for laboratory-scale synthesis due to its modularity and safety profile compared to cyanide-based methods. However, this route often suffers from three specific "yield traps":

  • Incomplete Alkylation (Steric hindrance/Electronic effects of the p-ethyl group).

  • Partial Hydrolysis (Stable N-acetyl intermediates).

  • Isoelectric Precipitation Failures (Product loss during workup).

This guide provides a self-validating protocol to navigate these traps.

Module 1: The Alkylation Phase (The Bottleneck)

The formation of the carbon-carbon bond is the most yield-sensitive step. The para-ethyl group on your electrophile (1-(2-bromoethyl)-4-ethylbenzene) adds lipophilicity and slight steric bulk compared to unsubstituted phenethyl halides.

Optimized Protocol

Reagents: Diethyl acetamidomalonate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-(2-bromoethyl)-4-ethylbenzene (1.1 eq). Solvent: Anhydrous Ethanol (Protocol A) or DMF (Protocol B - Recommended for stubborn cases).

Step-by-Step:

  • Enolate Formation: Dissolve Sodium metal in anhydrous EtOH under

    
    . Add DEAM solid. Stir at RT for 30 min until clear.
    
    • Checkpoint: If the solution is cloudy or yellow, moisture may be present, which kills the enolate.

  • Addition: Add the alkyl halide dropwise.

  • Reflux: Heat to reflux (

    
    C) for 6–12 hours.
    
    • Modification: If using DMF/NaH, keep temperature at

      
      C to avoid decomposition.
      
Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Alkyl chloride used instead of bromide/iodide.Switch to Alkyl Bromide or add catalytic NaI (Finkelstein condition) to generate the iodide in situ.
Styrene Impurity E2 Elimination competes with

.
The base is too strong/hindered. Ensure you are using NaOEt , not t-BuOK. Lower reaction temp to

C and extend time.
Starting Material Recovery "Wet" solvent quenched the enolate.Use freshly distilled solvent or molecular sieves. The enolate is highly moisture-sensitive.
Visualization: Reaction Logic & Checkpoints

AlkylationLogic cluster_0 Decision Matrix Start Start: DEAM + Base Enolate Enolate Formed Start->Enolate Anhydrous Conditions AddHalide Add p-Ethylphenethyl Bromide Enolate->AddHalide CheckTLC Checkpoint: TLC Analysis AddHalide->CheckTLC Reflux 6h Product Intermediate: Alkylated Malonate CheckTLC->Product New Spot Rf~0.4 Styrene Side Product: Styrene (Elimination) CheckTLC->Styrene New Non-polar Spot (Rf~0.9)

Caption: Logical flow for the alkylation step. Note the divergence at the TLC checkpoint between successful substitution and elimination side-products.

Module 2: Hydrolysis & Decarboxylation[1]

Users often report a "gum" or "oil" at this stage. This is usually the N-acetyl amino acid (incomplete hydrolysis), not the free amino acid.

Optimized Protocol

Reagents: 6M HCl or 48% HBr. Time: 12–24 hours reflux.

Step-by-Step:

  • Evaporate ethanol from Module 1 completely.

  • Add 6M HCl (10 mL per gram of intermediate).

  • Reflux vigorously (

    
    C).
    
    • Critical: The evolution of

      
       gas indicates decarboxylation. Do not stop heating until gas evolution ceases.
      
  • The "Double-Reflux" Trick: If the product remains oily, add glacial acetic acid (co-solvent) and reflux for an additional 4 hours to cleave the stubborn acetyl amide bond.

Module 3: Isolation (The Isoelectric Trap)

The target molecule is a zwitterion. It is soluble in acid (as hydrochloride salt) and base (as carboxylate salt). It is least soluble at its isoelectric point (pI).

Calculated pI: ~5.8 (based on Homophenylalanine).

Troubleshooting Guide: Purification

Q: I neutralized to pH 7, but no precipitate formed. A: You overshot the pI. At pH 7, the carboxylate is deprotonated and soluble.

  • Fix: Acidify carefully with dilute HCl to pH 5.5–6.0 . Use a calibrated pH meter, not paper, for precision.

Q: The product precipitated as a sticky oil. A: The lipophilic ethyl group promotes oiling out.

  • Fix: "Scratch" the flask walls with a glass rod to induce nucleation. Alternatively, dissolve the oil in a minimum amount of hot water/ethanol (90:10) and let it cool slowly to

    
    C.
    

Q: My yield is >100% and the melting point is broad. A: Salt contamination (NaCl/NaOAc).

  • Fix: The free amino acid is less soluble in cold water than inorganic salts. Wash the filter cake with ice-cold water (2x) followed by cold ethanol (1x).

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Problem Issue: Low Yield / Impurity Step1 Check Alkylation (TLC/NMR) Problem->Step1 Alk_Fail Start Material Present? Step1->Alk_Fail Step2 Check Hydrolysis (LCMS) Hyd_Fail Acetyl Group Present? Step2->Hyd_Fail Step3 Check Isolation (pH) Iso_Fail No Precipitate? Step3->Iso_Fail Alk_Fail->Step2 No Act_Dry Action: Dry Solvent/Reagents Alk_Fail->Act_Dry Yes Hyd_Fail->Step3 No Act_Time Action: Extend Reflux/Stronger Acid Hyd_Fail->Act_Time Yes Act_pI Action: Adjust pH to exactly 5.8 Iso_Fail->Act_pI Yes

Caption: Diagnostic flowchart for identifying yield loss in amino acid synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use the Strecker Synthesis instead? A: Yes, but be cautious. The Strecker route (Aldehyde + HCN/Ammonia) avoids the decarboxylation step but introduces safety risks with cyanide. Furthermore, the p-ethyl phenylacetaldehyde precursor is prone to oxidation. For general lab synthesis (<50g), the Acetamidomalonate route is more robust and reproducible [1].

Q: How do I store the final product? A: As a zwitterionic amino acid, it is stable at room temperature if dry. However, ensure all HCl is removed; the hydrochloride salt is hygroscopic. Store in a desiccator.

Q: The NMR shows a triplet at 1.2 ppm and quartet at 2.6 ppm. Is this solvent? A: Likely not. This is the diagnostic signature of your 4-ethyl group on the phenyl ring. Do not confuse this with ethanol residue (which would also have a quartet at ~3.6 ppm for the


).

References

  • BenchChem Technical Support. (2025).[1] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from

  • Biotage. (2023).[2] How to use the isoelectric point to inform your peptide purification. Retrieved from

Sources

Technical Support Center: Minimizing Racemization During 2-Amino-4-(4-ethylphenyl)butanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the critical issue of racemization during the coupling of 2-Amino-4-(4-ethylphenyl)butanoic acid and other chiral amino acids. Our goal is to equip you with the knowledge to maintain stereochemical integrity throughout your synthetic workflows.

Introduction to Racemization in Peptide Synthesis

Racemization is the conversion of a pure enantiomer (typically the L-form in natural amino acids) into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical purity at the α-carbon during peptide bond formation can have profound consequences, altering the three-dimensional structure and biological activity of the final peptide.[1][2][3] The presence of even minor diastereomeric impurities can be challenging to remove and may compromise the therapeutic efficacy and safety of a drug candidate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during peptide coupling?

A1: Racemization during peptide synthesis primarily proceeds through two main base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine nucleophile from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[2]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also occur from either side, resulting in racemization. While less common, this mechanism can be significant under strongly basic conditions.[2]

Q2: Which amino acids are most susceptible to racemization?

A2: While any chiral amino acid (except glycine) can racemize, some are particularly prone to this side reaction under standard synthesis conditions.[1] Histidine (His) and cysteine (Cys) are notoriously susceptible to racemization.[1][2][4][5] Other sensitive residues include serine (Ser) and phenylalanine (Phe).[1][2] The specific structure of 2-Amino-4-(4-ethylphenyl)butanoic acid, with its aryl side chain, may also influence its propensity for racemization.

Q3: How does the choice of coupling reagent impact racemization?

A3: The selection of a coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization.[1][6] It is highly recommended to use them in conjunction with racemization-suppressing additives.[1][6][7]

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient, these reagents can still cause racemization, particularly with sensitive amino acids.[1][8][9] HATU is often preferred over HBTU as it can lead to less racemization.[6]

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[1][4][10] They react with the activated amino acid to form an active ester that is less prone to racemization.[1][10] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[2]

Troubleshooting Guide: High Racemization Detected

Encountering a high degree of racemization in your product can be a significant setback. This guide provides a systematic approach to troubleshooting and mitigating this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The first line of defense against racemization is the appropriate choice of coupling reagents and additives.

Issue: Use of carbodiimides (e.g., DIC, DCC) without an additive. Solution: Always incorporate an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][7] For particularly challenging couplings, consider switching to a reagent known for lower racemization potential, such as COMU, which has shown almost no tendency for racemization.[11]

Step 2: Scrutinize the Base

The choice of base and its concentration have a significant impact on the extent of racemization.[1][10]

Issue: Use of a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA).[1] Solution:

  • Switch to a weaker or more sterically hindered base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][7][10]

  • Optimize base concentration: Use the minimum amount of base necessary to facilitate the reaction.[1]

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.[1][12]

Issue: Performing the coupling reaction at elevated temperatures. Solution: Lower the reaction temperature.[1] Performing the coupling at 0°C can significantly reduce racemization, although it may necessitate longer reaction times for completion.[6] For difficult sequences, controlled heating might be necessary, but it should be applied cautiously, especially with sensitive residues like cysteine and histidine.[13][14]

Step 4: Assess the Solvent System

The polarity of the solvent can influence the rate of racemization.[1]

Issue: Standard use of polar aprotic solvents like DMF. Solution: While DMF is a common solvent, consider exploring alternatives or solvent mixtures.[6] In some instances, a mixture of DMF and a less polar solvent like dichloromethane (DCM) may reduce racemization.[6] However, ensure adequate swelling of the solid support and solubility of all reagents. Greener solvent alternatives like ethyl acetate and 1,2-dimethoxyethane (DME) have also been explored with minimal levels of epimerization in some systems.[15]

Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization

This protocol provides a good starting point for minimizing racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.[1]

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[1]

  • Washing: Thoroughly wash the resin with DMF.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected 2-Amino-4-(4-ethylphenyl)butanoic acid in DMF.

    • Add 3-5 equivalents of OxymaPure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling: Add the activation mixture to the washed resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling.[1]

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.[1]

  • Peptide Hydrolysis:

    • Completely hydrolyze the peptide sample to its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.[1]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-enantiomers using an appropriate mobile phase.[1][16]

    • Quantify the peak areas for the D- and L-enantiomers to determine the percentage of racemization.

Data Presentation

The choice of coupling reagent and additives significantly influences the degree of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model amino acid, Fmoc-Ser(tBu)-OH, with H-L-Leu-OtBu using various coupling agents.

Coupling ReagentAdditiveBase% D-Isomer
DICNoneDIPEAHigh
DICHOBtDIPEAReduced
DICHOAtDIPEALow
DICOxymaPureDIPEAVery Low
HATUNoneDIPEALow
COMUNoneDIPEANear Zero

This table is illustrative and actual racemization levels will depend on the specific amino acid, coupling partners, and reaction conditions.

Visualizing the Problem: Racemization Mechanisms

To better understand the chemical transformations leading to racemization, the following diagram illustrates the two primary pathways.

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Achiral_Intermediate1 Achiral Intermediate Oxazolone->Achiral_Intermediate1 Base-catalyzed Proton Abstraction Racemic_Peptide1 Racemic Peptide (L- and D-isomers) Achiral_Intermediate1->Racemic_Peptide1 Nucleophilic Attack by Amine Activated_AA2 Activated N-Protected Amino Acid Achiral_Enolate Achiral Enolate Intermediate Activated_AA2->Achiral_Enolate Base-catalyzed Proton Abstraction Racemic_Peptide2 Racemic Peptide (L- and D-isomers) Achiral_Enolate->Racemic_Peptide2 Protonation Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Scrutinize Base Step1->Step2 If using Carbodiimide, add Oxyma/HOAt Step3 Step 3: Control Temperature Step2->Step3 If using DIPEA, switch to NMM/Collidine Step4 Step 4: Assess Solvent Step3->Step4 If at elevated temp, lower to 0°C Resolution Racemization Minimized Step4->Resolution Consider solvent mixtures (e.g., DMF/DCM)

Caption: A logical workflow for troubleshooting high racemization levels.

This technical guide provides a comprehensive overview of the causes of racemization and practical strategies for its minimization. By carefully selecting reagents, and optimizing reaction conditions, researchers can ensure the stereochemical integrity of their synthetic peptides.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • 7.4 Racemization Assays. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024, April 12).
  • Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. (n.d.). Retrieved from [Link]

  • Amino acid dating - Wikipedia. (n.d.). Retrieved from [Link]

  • racemization in peptide synthesis peptides - qvienn.guru. (n.d.). Retrieved from [Link]

  • Synthesizing Hydrophobic Peptides - AAPPTEC. (2020, February 14).
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry - ACS Publications. (2008, August 27). Retrieved from [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Technical Support Center: Ala-Gly-Leu Racemization During Synthesis - Benchchem. (n.d.).
  • Coupling Reagents - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions - NSF PAR. (n.d.).
  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - MDPI. (2021, February 26). Retrieved from [Link]

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. (n.d.). Retrieved from [Link]

  • A new method for enamel amino acid racemization dating: a closed system approach. (2018, October 25).
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved from [Link]

  • Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed. (n.d.). Retrieved from [Link]

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing | ChemRxiv. (2025, June 13). Retrieved from [Link]

  • Continuous Chiral Inversion by Coupling Enzymatic Racemization with Enantioselective Fluidized Bed Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2024, October 17). Retrieved from [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies. (n.d.). Retrieved from [Link]

  • Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Analytical strategies for the determination of amino acids: Past, present and future trends. (2019, November 15).
  • Method for the racemization of optically active amino acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. (n.d.).
  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Illinois Chemistry. (2007, February 19).
  • Ugi Multicomponent Reaction - Organic Syntheses. (2017, June 6). Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. (2011, August 29). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for 2-Amino-4-(4-ethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 2-Amino-4-(4-ethylphenyl)butanoic acid and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and a logical framework for developing robust and efficient HPLC separation methods.

Introduction to the Analyte and its Challenges

2-Amino-4-(4-ethylphenyl)butanoic acid is a non-proteinogenic amino acid characterized by a chiral center, a basic amino group, an acidic carboxyl group, and a hydrophobic ethylphenyl moiety. This combination of features presents a unique set of challenges for developing a successful reversed-phase HPLC (RP-HPLC) method for impurity profiling.

The primary analytical challenges include:

  • Zwitterionic Nature: The presence of both acidic and basic functional groups means that the analyte's charge state is highly dependent on the mobile phase pH, significantly impacting retention and selectivity.[1]

  • Peak Tailing: The basic amino group can engage in secondary ionic interactions with residual silanol groups on the silica surface of the stationary phase, leading to poor peak symmetry.[2][3][4]

  • Chirality: As a chiral molecule, separation of the desired enantiomer from its counterpart is often a critical quality attribute that may require specialized chiral stationary phases.[5][6][7]

  • Hydrophobicity: The ethylphenyl group provides good hydrophobicity, making it well-suited for reversed-phase chromatography, but also requiring careful optimization of the organic mobile phase composition.

This guide will provide a systematic approach to overcoming these challenges.

Analyte Physicochemical Properties (Estimated)

A thorough understanding of the analyte's properties is the foundation of logical method development. Since specific experimental data for this molecule is not widely published, the following are expert estimations based on its structural similarity to phenylalanine and other alkyl-substituted amino acids.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
pKa¹ (Carboxyl Group) ~2.0To ensure the carboxyl group is protonated (neutral) and retention is maximized, the mobile phase pH should be set well below this value (e.g., pH < 2.0). However, a practical starting pH is often 2.5-3.0.[8]
pKa² (Amino Group) ~9.2The amino group will be fully protonated (positively charged) at acidic and neutral pH. This positive charge can cause peak tailing via interaction with ionized silanols.[2][9]
Isoelectric Point (pI) ~5.6At this approximate pH, the molecule exists as a zwitterion and is at its most polar, resulting in minimal retention on a reversed-phase column.[1]
Log P (Octanol-Water) >2.5The ethylphenyl group confers significant non-polar character, suggesting good retention on C8 or C18 columns with a moderate percentage of organic solvent.
UV Chromophore Phenyl RingThe aromatic ring allows for UV detection. A low wavelength (210-220 nm) will provide high sensitivity, while a higher wavelength (~254 nm) may offer more selectivity.
Frequently Asked Questions (FAQs) for Method Development
Q1: What is the best starting point for developing a new HPLC method for this compound and its impurities?

Answer: A systematic approach is crucial. Begin with a modern, high-purity, end-capped C18 column and a simple gradient elution to scout for the analyte and potential impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 100 Å, 3.5 or 5 µm, 4.6 x 150 mmProvides a good balance of retention for the hydrophobic ethylphenyl group and general applicability. High-purity silica minimizes silanol interactions.[9]
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 2.5A low pH suppresses the ionization of residual silanol groups on the stationary phase, which is critical for preventing peak tailing of the basic amino group.[2][4]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier. Methanol can be screened later as an alternative to alter selectivity.
Gradient 5% to 95% B over 20-30 minutesA broad scouting gradient helps to elute a wide range of potential impurities with varying polarities and determine the approximate organic concentration needed for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 215 nm and 254 nm215 nm provides high sensitivity for the peptide-like structure, while 254 nm is specific to the aromatic ring.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.
Q2: Do I need a special column to separate the D- and L-enantiomers?

Answer: Yes. Standard achiral columns like C18 will not separate enantiomers. If chiral purity is a requirement, you have two primary options:

  • Direct Chiral Separation: This is the preferred modern approach. Use a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are particularly effective for the direct separation of underivatized amino acids.[6][7]

  • Indirect Chiral Separation: This involves pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral C18 column.[5] However, this method adds complexity, time, and potential for side reactions.[6]

Q3: How does mobile phase pH affect the separation?

Answer: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of 2-Amino-4-(4-ethylphenyl)butanoic acid.

  • Low pH (2-3): The carboxyl group is mostly neutral, and the amino group is protonated (positive charge). This condition suppresses silanol interactions, leading to better peak shape, and provides good retention on a C18 column.[8][9] This is the recommended starting range.

  • Intermediate pH (4-8): The molecule is zwitterionic (both groups charged), making it highly polar. This results in very little or no retention in reversed-phase mode.[1]

  • High pH (9-11): The amino group is neutral, and the carboxyl group is deprotonated (negative charge). While this can also provide good retention, using high pH requires a specialized pH-stable column, as traditional silica-based columns will dissolve above pH 7-8.[10]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method optimization.

Q: My main analyte peak is tailing severely. What are the causes and solutions?

Answer: Peak tailing for this compound is almost always caused by secondary interactions between the protonated amine group and ionized silica silanols, or by column overload.

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Step 1: Check for Overload Inject a 1:10 dilution of the sample. start->check_overload overload_yes Peak shape improves significantly. check_overload->overload_yes Yes overload_no Peak shape does not improve. check_overload->overload_no No solution_overload Solution: Reduce sample concentration or injection volume. overload_yes->solution_overload check_ph Step 2: Check Mobile Phase pH Is the pH between 2.5 and 3.0? overload_no->check_ph ph_no pH is too high (>3.5) check_ph->ph_no No ph_yes pH is in optimal range. check_ph->ph_yes Yes solution_ph Solution: Lower mobile phase pH to 2.5-3.0 using a buffer (e.g., phosphate) or acid modifier (e.g., formic acid). ph_no->solution_ph check_column Step 3: Evaluate Column Health Is the column old or has it been used with high pH mobile phases? ph_yes->check_column column_bad Column is compromised. check_column->column_bad solution_column Solution: Replace with a new, high-purity, end-capped C18 column. column_bad->solution_column

Caption: A logical workflow for HPLC method development.

Example Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point that can be further optimized based on your specific impurity profile.

1. Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

2. Chemicals and Reagents:

  • Water, HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid, LC-MS Grade

  • 2-Amino-4-(4-ethylphenyl)butanoic acid reference standard and sample material.

3. Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 100 Å, 3 µm, 4.6 x 150 mm (or equivalent high-purity, end-capped column).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Diode Array Detector (DAD), monitoring at 215 nm and 254 nm.

  • Injection Volume: 5 µL.

4. Gradient Program:

Time (min)% Mobile Phase B
0.020
25.070
25.195
28.095
28.120
32.020

5. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (or another suitable diluent like 50:50 Water:ACN).

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.

  • Filter all samples through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Inject the reference standard solution five times.

  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • The USP tailing factor for the main peak should be ≤ 1.5.

References
  • Esquivel, B., Jimenez, M., Castaneda, G., & Licea, G. (1998). Chiral HPLC Separation of Protected Amino Acids.
  • JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection.
  • Sigma-Aldrich. (n.d.).
  • Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 512-516.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Shinde, V. (2025).
  • McCalley, D. V. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe, 35(4), 143-148.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • GL Sciences. (n.d.). How to Increase Retention.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(19), 3533.
  • Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography.
  • Siddiqua, A., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 154-159.
  • Wang, Z., et al. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 6(5), 559-565.

Sources

Technical Support Center: Synthesis and Purification of 2-Amino-4-(4-ethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the common challenges associated with the synthesis and purification of 2-Amino-4-(4-ethylphenyl)butanoic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research and development, often utilized in the design of novel therapeutics.[] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to frequently encountered issues, ensuring the integrity and purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of 2-Amino-4-(4-ethylphenyl)butanoic acid, offering explanations for their root causes and actionable protocols for their resolution.

Issue 1: Presence of Diastereomeric Impurities

Q: My final product shows two or more closely related peaks on the HPLC chromatogram, suggesting the presence of diastereomers. What is the likely cause and how can I resolve this?

A: The formation of diastereomers is a common challenge in the synthesis of non-proteinogenic amino acids, especially when a chiral center is introduced or when using chiral auxiliaries. [2] In the case of 2-Amino-4-(4-ethylphenyl)butanoic acid, if the synthesis involves a stereoselective step, incomplete control over the stereochemistry can lead to a mixture of diastereomers.

Causality:

  • Inadequate Stereocontrol: The synthetic route employed may not provide sufficient stereochemical induction, leading to the formation of both desired and undesired diastereomers. This is particularly relevant in reactions like the Strecker synthesis or alkylations of chiral glycine enolates.[3][4]

  • Racemization: Harsh reaction conditions, such as high temperatures or the use of strong bases, can cause epimerization at the α-carbon, leading to a loss of stereochemical purity.[5]

Solutions:

  • Chromatographic Separation:

    • Chiral HPLC: This is the most direct method for both analytical quantification and preparative separation of diastereomers.[6] The use of a chiral stationary phase allows for the differential interaction of the diastereomers, leading to their separation.

    • Flash Chromatography: While less effective than chiral HPLC for resolving closely related diastereomers, optimization of the solvent system and stationary phase can sometimes achieve baseline separation.[7]

  • Diastereomeric Recrystallization: This classical resolution technique involves the formation of salts with a chiral resolving agent, such as tartaric acid or a chiral amine.[8] The resulting diastereomeric salts often have different solubilities, allowing for the selective crystallization of one diastereomer.

    • Protocol 1: Diastereomeric Recrystallization

      • Dissolve the crude mixture of diastereomers in a suitable hot solvent (e.g., ethanol, isopropanol, or acetone).[8]

      • Add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).

      • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Liberate the desired enantiomerically pure amino acid from the salt by treatment with a base (e.g., aqueous sodium hydroxide) followed by extraction.[9]

  • Enzymatic Resolution: Acylase enzymes can be used to selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acyl amino acid.[10]

dot

Diastereomer_Resolution_Workflow Workflow for Diastereomer Resolution Crude_Product Crude Product (Mixture of Diastereomers) Analytical_Check Analytical Check (Chiral HPLC) Crude_Product->Analytical_Check Chromatography Chromatographic Separation Analytical_Check->Chromatography Direct Separation Recrystallization Diastereomeric Recrystallization Analytical_Check->Recrystallization Different Solubilities Enzymatic Enzymatic Resolution Analytical_Check->Enzymatic Enantioselective Reaction Pure_Product Pure Diastereomer Chromatography->Pure_Product Recrystallization->Pure_Product Enzymatic->Pure_Product

Caption: Workflow for Diastereomer Resolution.

Issue 2: N-Acylated Side Products

Q: I have identified a significant side product with a higher molecular weight than my target compound, which I suspect is an N-acylated derivative. How does this happen and what is the best way to remove it?

A: N-acylation is a common side reaction, particularly if the synthesis involves the use of carboxylic acids, acid chlorides, or anhydrides in the presence of the free amino group of your product. [11]

Causality:

  • In-situ Acylating Agents: If your reaction mixture contains residual acylating agents from a previous step, or if a carboxylic acid solvent is used under activating conditions, N-acylation can occur.

  • Incomplete Deprotection: If an N-protecting group (e.g., Boc or Cbz) is not completely removed, the partially protected amino acid can be acylated during subsequent steps.

Solutions:

  • Hydrolysis:

    • Acid or Base Catalyzed Hydrolysis: Treatment of the crude product with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can hydrolyze the N-acyl group, converting the side product back to the desired amino acid.[10] The reaction conditions should be mild enough to avoid racemization.

  • Chromatographic Purification:

    • Ion-Exchange Chromatography: This is a highly effective method for separating the desired amino acid from its N-acylated counterpart. The amino acid, being zwitterionic, will bind to a cation or anion exchange resin, while the more neutral N-acylated derivative will elute.[12][13]

    • Protocol 2: Ion-Exchange Chromatography Purification

      • Choose an appropriate ion-exchange resin (e.g., a strong cation exchanger like Dowex 50W).

      • Equilibrate the column with a low pH buffer (e.g., 0.1 M citric acid, pH 2.5).

      • Load the crude product dissolved in the equilibration buffer.

      • Wash the column with the equilibration buffer to elute the neutral N-acylated impurity.

      • Elute the desired amino acid using a buffer with a higher pH or ionic strength (e.g., a gradient of aqueous ammonia).[12]

      • Monitor the fractions by TLC or HPLC and combine the fractions containing the pure product.

  • Recrystallization: If there is a significant difference in solubility between the amino acid and its N-acylated derivative, recrystallization from a suitable solvent system can be an effective purification method.[14]

dot

NAcylation_Side_Reaction Formation and Removal of N-Acylated Impurities cluster_formation Impurity Formation cluster_removal Removal Strategies Amino_Acid 2-Amino-4-(4-ethylphenyl) butanoic acid NAcylated_Impurity N-Acylated Impurity Amino_Acid->NAcylated_Impurity Side Reaction Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->NAcylated_Impurity Hydrolysis Hydrolysis (Acid or Base) NAcylated_Impurity->Hydrolysis Ion_Exchange Ion-Exchange Chromatography NAcylated_Impurity->Ion_Exchange Recrystallization_Impurity Recrystallization NAcylated_Impurity->Recrystallization_Impurity Hydrolysis->Amino_Acid Reverts to Product Ion_Exchange->Amino_Acid Separates Product Recrystallization_Impurity->Amino_Acid Separates Product

Caption: Formation and Removal of N-Acylated Impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 2-Amino-4-(4-ethylphenyl)butanoic acid?

A1: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a primary choice for analyzing aromatic compounds like this one.[6] It is excellent for quantifying known and unknown impurities.

  • Chiral HPLC: Essential for determining the enantiomeric purity and quantifying diastereomeric impurities.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying unknown impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structural isomers or major impurities.

  • Amino Acid Analyzer: Based on ion-exchange chromatography with post-column ninhydrin derivatization, this is a robust method for quantifying amino acids and related impurities.[17][18]

Q2: My reaction yield is consistently low. What are the common factors that could be contributing to this?

A2: Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Reactions: Monitor your reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider adjusting the temperature, reaction time, or reagent stoichiometry.

  • Side Reactions: As discussed, the formation of side products like diastereomers or N-acylated derivatives will consume your starting materials and reduce the yield of the desired product.

  • Work-up and Purification Losses: Product can be lost during extractions, filtrations, and chromatographic purification. Ensure efficient phase separation during extractions and minimize the number of purification steps where possible.[14]

  • Reagent Quality: Ensure all starting materials and reagents are of high purity and are handled under appropriate conditions (e.g., anhydrous conditions if necessary).

Q3: How can I effectively remove residual starting materials from my final product?

A3: The best method for removing starting materials depends on their chemical properties relative to your product:

  • Extraction: If there is a significant difference in the acidity or basicity of the starting material and the product, an acid-base extraction can be very effective.

  • Chromatography: Flash chromatography or preparative HPLC are generally effective for separating products from starting materials, especially if they have different polarities.[7]

  • Recrystallization: This is a good option if the starting material has significantly different solubility characteristics than the product in a particular solvent system.[14]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Always consult the Safety Data Sheet (SDS) for each reagent used in your synthesis. Common hazards in amino acid synthesis may include:

  • Corrosive Reagents: Strong acids and bases are often used and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Many organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • Toxic Reagents: Some reagents, such as those used in the Strecker synthesis (e.g., cyanide salts), are highly toxic and require specialized handling procedures.

Data Summary

Impurity TypeTypical Analytical Signature (HPLC)Recommended Purification Method
Diastereomers Closely eluting peaks, often with similar UV spectraChiral HPLC, Diastereomeric Recrystallization
N-Acylated Impurities Peak with a higher retention time and molecular weightIon-Exchange Chromatography, Hydrolysis
Unreacted Starting Materials Peaks corresponding to the known retention times of starting materialsFlash Chromatography, Extraction, Recrystallization
Structural Isomers Peaks with the same molecular weight but different retention timesHPLC, Flash Chromatography

References

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. (2025, October 24).
  • US4379941A - Resolution of racemic amino acids - Google Patents.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. BenchChem.
  • Troubleshooting common issues in 2'-Aminoacetophenone synthesis - Benchchem. BenchChem.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. (2001, March 30).
  • Related impurities in peptide medicines - PubMed. (2014, December 15).
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate.
  • HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents.
  • A conventional new procedure for N-acylation of unprotected amino acids - PubMed. (2007, January 15).
  • Separation and Refining of Amino acids. Diaion.
  • CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid) - BOC Sciences. BOC Sciences.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11).
  • A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid - Benchchem. BenchChem.
  • US3865694A - Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid - Google Patents.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC.
  • US4115105A - L-2-amino-4-(2-aminoethoxy)-butanoic acid - Google Patents.
  • Amino Acid Analysis Methods - Creative Proteomics.
  • Analytical methods for amino acid determination in organisms - Semantic Scholar. Semantic Scholar.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI.
  • Method considerations for the analysis of amino acids | AltaBioscience. AltaBioscience.

Sources

Storage stability and degradation of 2-Amino-4-(4-ethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-(4-ethylphenyl)butanoic Acid

Case ID: #AEBA-STAB-001 Subject: Storage Stability, Degradation Mechanisms, and Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Rules" of Stability

2-Amino-4-(4-ethylphenyl)butanoic acid is a non-proteinogenic amino acid, specifically a homophenylalanine derivative. Its stability profile is governed by the susceptibility of its chiral


-carbon to racemization and its lipophilic ethyl-phenyl side chain to oxidative stress.

Quick Reference Storage Matrix:

ParameterSolid State (Powder)Solution (Stock)Critical Risk Factor
Temperature 2–8°C (Short-term) -20°C (Long-term)-80°C (Recommended) -20°C (Acceptable < 1 mo)Thermal decarboxylation & Racemization
Atmosphere Inert Gas (Argon/Nitrogen)Degassed SolventBenzylic oxidation of ethyl group
Humidity Desiccator (<20% RH)N/AHygroscopic clumping & Hydrolysis risk
Light Amber Vial (Dark)Amber Vial (Dark)Photo-oxidation of aromatic ring

Degradation Mechanisms: The "Why" Behind the Protocol

To prevent degradation, one must understand the molecular vulnerabilities. This compound faces three primary threats:

A. Racemization (The Silent Killer)
  • Mechanism: The proton attached to the chiral

    
    -carbon is weakly acidic. In the presence of basic impurities or elevated temperatures, this proton can be removed, forming a planar enolate intermediate. When the proton returns, it may attack from the opposite face, converting the active L-enantiomer (or S-isomer) into the inactive D-enantiomer.
    
  • Trigger: pH > 8.0, Temperature > 40°C.

B. Benzylic Oxidation
  • Mechanism: The ethyl group at the para-position of the phenyl ring contains benzylic hydrogens. These are susceptible to radical abstraction by atmospheric oxygen, leading to the formation of peroxides, alcohols, or ketones (e.g., 4-acetylphenyl derivative).

  • Trigger: UV light exposure + Oxygen.

C. Diketopiperazine Formation (Dimerization)
  • Mechanism: In concentrated solutions or during prolonged storage, two molecules can condense head-to-tail, releasing water and forming a cyclic dipeptide (diketopiperazine). This is irreversible and precipitates out of solution.

  • Trigger: High concentration (>50 mM) in protic solvents.

Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend Compound 2-Amino-4-(4-ethylphenyl) butanoic acid Enolate Planar Enolate Intermediate Compound->Enolate Base/Heat (-H+) Peroxide Benzylic Peroxide Compound->Peroxide O2 + UV Light (Radical Mechanism) Dimer Diketopiperazine (Precipitate) Compound->Dimer Conc. >50mM Condensation Racemate Racemic Mixture (Loss of Bioactivity) Enolate->Racemate Reprotonation Active Active Compound Degradant Degradation Product

Caption: Primary degradation pathways including racemization, oxidation, and dimerization.

Troubleshooting Guide: Q&A Format

Q1: My white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation, likely of the aromatic moiety or trace impurities.

  • Action:

    • Perform an HPLC purity check (see Section 4).

    • If purity is >98%, recrystallize using ethanol/water.

    • If <95%, discard. The oxidation byproducts can act as radical initiators, accelerating further degradation.

Q2: I cannot dissolve the compound in water at neutral pH.

  • Explanation: As a zwitterionic amino acid with a lipophilic ethyl-phenyl tail, it has poor solubility in water at its isoelectric point (pI ~5.5-6.0).

  • Solution:

    • Acidic: Add 1M HCl dropwise. The hydrochloride salt is highly soluble.

    • Basic: Add 1M NaOH dropwise (Use caution: high pH triggers racemization).

    • Organic: Dissolve in DMSO or Methanol first, then dilute with water.

Q3: The retention time on my HPLC has shifted or split.

  • Diagnosis: A split peak usually indicates racemization . You are seeing the separation of enantiomers (if using a chiral column) or diastereomers (if derivatized).

  • Immediate Fix: Check the pH of your mobile phase. Ensure column temperature is <30°C.

Standard Operating Procedures (SOPs)

Protocol A: Purity Verification via HPLC

Use this protocol to validate compound integrity after long-term storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond/amine) and 254 nm (aromatic ring).

  • Acceptance Criteria: Main peak area >98%. No new peaks >0.5% compared to reference standard.

Protocol B: Preparation of Stable Stock Solutions
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation (hygroscopic shock).

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for stability. Avoid protic solvents (methanol/water) for long-term storage to prevent esterification or dimerization.

  • Concentration: Prepare at 10–50 mM. Avoid supersaturation.

  • Storage: Aliquot into single-use amber vials. Flash freeze in liquid nitrogen. Store at -80°C.

Visualization: Storage Decision Tree

StorageLogic Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Solution Form->Liquid SolidAction Store at -20°C Desiccator Protect from Light Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Water Aqueous/Buffer SolventCheck->Water DMSO DMSO/Ethanol SolventCheck->DMSO WaterAction Use Immediately Do NOT Freeze-Thaw Water->WaterAction DMSOAction Aliquot -> -80°C Stable for 6 months DMSO->DMSOAction

Caption: Decision logic for optimal storage based on physical state and solvent.

References

  • PubChem. (2026).[1] 2-Amino-4-(4-ethylphenyl)butanoic acid - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Chemcia Scientific. (2025). Material Safety Data Sheet: Amino Acid Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Pathways of Amino Acid Degradation. StatPearls. Available at: [Link]

Sources

Overcoming steric hindrance in 2-Amino-4-(4-ethylphenyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-(4-ethylphenyl)butanoic Acid Derivatives Ticket ID: #STERIC-HPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Technical Assistance Center

You are likely encountering difficulties with 2-Amino-4-(4-ethylphenyl)butanoic acid (Ahp) or its derivatives. This non-proteinogenic amino acid—effectively a 4-ethyl-homophenylalanine —presents a unique "dual-threat" in synthesis:

  • Steric Bulk: The ethyl group at the para position, combined with the extended homophenylalanine side chain, creates significant entropic shielding during coupling.

  • Hydrophobic Aggregation: The lipophilic ethyl-phenyl moiety promotes on-resin aggregation (β-sheet formation), causing "difficult sequences" where reagents fail to diffuse into the resin matrix.

This guide moves beyond standard protocols to provide high-fidelity solutions for these specific challenges.

Module 1: Coupling Strategies (The "Make It" Phase)

Core Directive: Standard carbodiimide chemistry (DIC/HOBt) often fails here. You must escalate to aminium/phosphonium salts or mixed anhydrides, but with strict racemization control.

Scenario A: Coupling This Residue (Incoming Acid) to the Resin

The Challenge: The activated carboxyl group is shielded by the bulky side chain. The Fix: Use COMU or HATU with controlled base addition.

Optimized Protocol (Manual Synthesis):

  • Dissolution: Dissolve 2-Amino-4-(4-ethylphenyl)butanoic acid (3.0 eq) in minimal NMP (N-methyl-2-pyrrolidone). Note: NMP disrupts aggregation better than DMF.

  • Activation: Add COMU (2.9 eq) and Oxyma Pure (3.0 eq).

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine/Collidine) (6.0 eq).

    • Why Collidine? Unlike DIPEA, collidine is a "hindered base" that significantly reduces C-terminal racemization (epimerization) during the slow activation of bulky acids.

  • Reaction: Pre-activate for 30 seconds, then add to resin. Shake for 2 hours .

Scenario B: Coupling To This Residue (Resin-Bound Amine)

The Challenge: Once attached, the bulky side chain acts as an umbrella, shielding the N-terminus. If the next amino acid is also bulky (e.g., Fmoc-N-Me-Val-OH), coupling yields will plummet. The Fix:PyAOP or Acid Fluorides .

High-Power Protocol:

  • Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

    • Mechanism:[1][2][3][4] PyAOP is a phosphonium salt derived from HOAt.[5] It avoids the guanidinylation side-reaction common with HATU/HCTU during slow couplings to hindered amines.

  • Conditions: 50°C for 45 minutes (Microwave) OR 2x 3 hours at RT.

  • Solvent System: Use a "Magic Mixture" of DCM:DMF:NMP (1:1:1) to swell the resin and solubilize the hydrophobic ethyl-phenyl chain.

Decision Matrix: Selecting the Right Chemistry

CouplingLogic Start START: Define Coupling Scenario IsIncoming Is the Hindered AA the Incoming Acid? Start->IsIncoming IsResinBound Is the Hindered AA on the Resin (Amine)? Start->IsResinBound RacemizationRisk Is Racemization a Major Concern? IsIncoming->RacemizationRisk NextAA Is the Next AA also Bulky? IsResinBound->NextAA UseCOMU Use COMU + Oxyma Base: Collidine (Best Balance) RacemizationRisk->UseCOMU Moderate Risk UseDIC Use DIC + Oxyma (No Base) (Slow but Safe) RacemizationRisk->UseDIC Critical Risk (Cys/His) UsePyAOP Use PyAOP + HOAt (Avoids Guanidinylation) NextAA->UsePyAOP Yes (e.g., Val, Aib) UseHATU Use HATU + HOAt (Standard High Power) NextAA->UseHATU No (e.g., Gly, Ala) Microwave Apply Microwave Energy (50°C, 25W) UsePyAOP->Microwave Optional Boost

Caption: Decision tree for selecting coupling reagents based on steric context and racemization risk.

Module 2: Troubleshooting & Side Reactions

Issue 1: Incomplete Fmoc Deprotection

The ethylphenyl side chain is highly lipophilic. This can cause the peptide chain to collapse into the resin (aggregation), making the Fmoc group inaccessible to piperidine.

  • Symptom: Deletion sequences in Mass Spec (Missing the hindered residue entirely in the next step).

  • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

    • Protocol: 2% DBU + 2% Piperidine in DMF. DBU is a stronger base and penetrates aggregates better, but keep exposure short (3 x 3 min) to avoid aspartimide formation.

Issue 2: Diketopiperazine (DKP) Formation

If your hindered amino acid is the 2nd residue in the sequence (e.g., Resin-AA1-Ahp -Fmoc), removing the Fmoc group can induce a back-biting attack by the N-terminal amine onto the C-terminal ester, cleaving the dipeptide off the resin.

  • Risk Factor: High.[6][7] The bulky side chain forces the backbone into a cis-amide-like conformation, favoring cyclization.

  • Solution: Use Trityl (Trt) protection for the backbone or bulky resins (2-Chlorotrityl Chloride Resin) which sterically discourage DKP formation.

Module 3: Quantitative Data & Reagent Comparison

Table 1: Relative Efficiency of Coupling Reagents for Hindered Homophenylalanine Analogs

ReagentActivation TypeReactivityRacemization RiskBest Use Case
DIC / Oxyma CarbodiimideModerateLowPreventing epimerization in sensitive segments.
HATU Uronium (OAt)HighModerateStandard "difficult" couplings.[7] Risk: Guanidinylation.[5][7][8]
COMU Uronium (Oxyma)HighLowExcellent alternative to HATU; safer byproducts.[9]
PyAOP Phosphonium (OAt)Very HighModerateGold Standard for coupling to hindered amines.
T3P AnhydrideLowVery LowCyclization or extremely epimerization-prone couplings.

Frequently Asked Questions (FAQ)

Q: I see a +14 mass shift in my final peptide. What happened? A: This is likely methylation . If you used strong bases or prolonged reaction times, you may have methylated the backbone amides or side chains. However, a more common +14 shift in hindered couplings using HATU/HCTU is actually a misinterpretation of +15 (Methyl) or +42 (Acetyl) capping. Correction: A specific +14 shift often indicates monomethylation if methyl iodide was used, but in standard coupling, look for +99 Da (Guanidinylation) if using HATU. If you see +14, check if you used Methanol in washing steps (methyl ester formation) or if your "ethyl" group has degraded (unlikely).

Q: My crude purity is low due to a "shoulder" peak on HPLC. Is this a diastereomer? A: Yes. The 4-ethylphenyl group adds bulk that slows down the coupling, giving the activated amino acid more time to racemize.

  • Test: Co-inject your product with a synthesized D-isomer standard.

  • Fix: Switch to COMU/Collidine and lower the temperature to 4°C for the first hour of coupling.

Q: Can I use microwave synthesis for this derivative? A: Yes, but limit the temperature to 50°C . The ethyl group is stable, but higher temperatures (75°C+) with this specific steric bulk can promote


-proton abstraction (racemization) faster than the coupling rate increases.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society.

  • Biotage. (2023).[10] Tips and Tricks for Solid Phase Peptide Synthesis. Biotage Knowledge Base.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Preformulation Technical Support Center: Resolving Hygroscopicity in 2-Amino-4-(4-ethylphenyl)butanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preformulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-Amino-4-(4-ethylphenyl)butanoic acid. While salt formation is a standard approach to improve the aqueous solubility of this active pharmaceutical ingredient (API), it frequently induces severe hygroscopicity. This guide provides mechanistic insights, self-validating analytical protocols, and engineering strategies to resolve moisture-uptake challenges.

Mechanistic Origins: Why is this API so prone to moisture uptake?

Q: Why do salts of 2-Amino-4-(4-ethylphenyl)butanoic acid exhibit significantly higher hygroscopicity than the free base/acid form?

A: The causality lies in the disruption of the molecule's natural crystal lattice. The free form of 2-Amino-4-(4-ethylphenyl)butanoic acid exists as a stable zwitterion (inner salt)[1]. In this state, the protonated amine and deprotonated carboxylate form a robust, tightly packed crystal lattice driven by strong intermolecular ionic interactions.

When you introduce an external counterion (e.g., adding HCl to protonate the carboxylate) to form a pharmaceutical salt, you break this highly stable zwitterionic network[2]. The new crystal lattice must accommodate the external counterion. If a small, highly hydrophilic counterion like chloride or sodium is used, it often leaves hydrogen-bonding sites unsatisfied or creates void spaces within the lattice. Consequently, the hydration energy of the new salt exceeds its lattice energy, making it thermodynamically favorable for the crystal to act as a moisture sink, adsorbing atmospheric water to form hydrates or ultimately dissolving in its own absorbed moisture (deliquescence)[3].

Analytical Validation: Profiling Moisture Uptake

Q: How should we accurately profile the moisture uptake of these salts to avoid late-stage formulation failures?

A: Relying solely on the static European Pharmacopoeia (Ph. Eur.) desiccator method (which measures weight gain after 24 hours at 80% RH) is insufficient because it ignores sorption kinetics, initial moisture content, and hysteresis[4]. To make authoritative decisions, you must use [5]. DVS is a gravimetric technique that continuously measures the mass change of a material in response to precise, dynamic changes in humidity[6].

Protocol: Self-Validating DVS Methodology for Amino Acid Salts

This protocol is self-validating because it relies on a dynamic mass-change threshold (


) rather than fixed time intervals, ensuring true thermodynamic equilibrium is reached at every step before proceeding.
  • Sample Preparation: Accurately weigh 10–20 mg of the crystalline salt into a tared quartz DVS sample pan. Spread the powder bed evenly to maximize surface area exposure.

  • Initial Drying (Baseline Validation): Equilibrate the sample at 0% Relative Humidity (RH) using dry nitrogen gas at 25°C. The system must hold this state until the mass change rate (

    
    ) is less than 0.002% per minute for at least 15 minutes. Causality: This establishes the absolute dry mass, preventing residual synthesis solvents from skewing hygroscopicity data[7].
    
  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. The instrument must hold at each step until the

    
     equilibrium criterion is met (maximum 6 hours per step).
    
  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, utilizing the identical

    
     equilibrium criteria.
    
  • Isotherm Analysis: Plot the mass change (%) against RH. Analyze the hysteresis loop (the gap between sorption and desorption curves). A large hysteresis indicates moisture is trapped within the crystal lattice (hydrate formation), whereas overlapping curves indicate reversible surface adsorption[5].

Quantitative Data: Hygroscopicity Classification

Once DVS data is obtained, classify the salt's hygroscopicity using the standardized criteria below to dictate packaging and formulation requirements[4].

ClassificationWeight Gain at 80% RH, 25°CMechanistic Implication & Handling Requirement
Non-hygroscopic < 0.2%Minimal surface adsorption; highly stable lattice. Standard packaging is sufficient.
Slightly hygroscopic 0.2% ≤

< 2.0%
Reversible surface adsorption; manageable with standard moisture-barrier blisters (e.g., Alu/PVC).
Moderately hygroscopic 2.0% ≤

< 15.0%
Bulk absorption or hydrate formation; requires protective excipients and Alu/Alu packaging.
Very hygroscopic ≥ 15.0%Severe lattice disruption; high risk of deliquescence. Requires immediate salt redesign.
Mitigation & Salt Engineering

Q: Our current hydrochloride salt of 2-Amino-4-(4-ethylphenyl)butanoic acid is moderately hygroscopic (>5% weight gain). How do we engineer a less hygroscopic alternative without sacrificing solubility?

A: You must initiate a systematic workflow[8]. For an amino acid derivative containing a hydrophobic 4-ethylphenyl moiety, pairing it with highly hydrophilic counterions creates an unbalanced, amphiphilic salt.

Engineering Solutions:

  • Lipophilic Counterions: Shift to more lipophilic or sterically bulky counterions (e.g., tosylate, mesylate, or besylate)[9]. These counterions lower the overall hydration energy and pack more efficiently with the 4-ethylphenyl group, eliminating the internal void spaces that trap water molecules.

  • Cocrystallization: If salt forms remain unstable, pursue [10]. By utilizing dicarboxylic acids (e.g., glutaric or adipic acid) as coformers, the API interacts via neutral hydrogen bonding rather than ionic transfer. This preserves the low hygroscopicity of the parent zwitterion while significantly enhancing the dissolution rate[11].

SaltScreening API 2-Amino-4-(4-ethylphenyl) butanoic acid (Zwitterion) Counterions Select Counterions/Coformers (pKa rule & Lipophilicity) API->Counterions Crystallization High-Throughput Crystallization Counterions->Crystallization SolidState Solid-State Characterization (XRPD, DSC, TGA) Crystallization->SolidState DVS DVS Moisture Profiling (Hygroscopicity Check) SolidState->DVS Decision Weight Gain < 2.0% at 80% RH? DVS->Decision Success Lead Candidate Selected Decision->Success Yes Fail Redesign Screen Decision->Fail No Fail->Counterions

Workflow for screening and selecting low-hygroscopicity salts/cocrystals.

Formulation and Handling Controls

Q: If we are forced to proceed with a slightly hygroscopic salt due to strict bioavailability constraints, how do we prevent moisture-induced degradation during scale-up?

A: You must engineer a protective microenvironment for the API during manufacturing and within the dosage form.

  • Environmental Control: Manufacturing must occur in ISO-classified cleanrooms with HVAC systems strictly maintaining RH < 30% at 20°C.

  • Moisture-Scavenging Excipients: Incorporate intra-granular desiccants. The synergistic use of colloidal silicon dioxide (which actively adsorbs moisture) and anhydrous dibasic calcium phosphate (which possesses near-zero intrinsic moisture) protects the API by preferentially scavenging free water within the tablet matrix.

  • Dry Granulation: Completely avoid aqueous wet granulation. Utilize roller compaction to ensure the API is never exposed to liquid water during downstream processing.

References
  • Dynamic Vapor Sorption. SK pharmteco Analytical Services. Available at:[Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. AZo Materials. Available at:[Link]

  • Salt Screening. Improved Pharma. Available at: [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at:[Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimizing reaction temperature for 2-Amino-4-(4-ethylphenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Reaction Temperature Optimization & Troubleshooting Reference Molecule: 4-Ethyl-Homophenylalanine Analog

Executive Summary

The synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid (a homophenylalanine derivative) is most robustly achieved via Phase Transfer Catalyzed (PTC) alkylation of a glycine Schiff base (O’Donnell Reagent).

The Critical Variable: Temperature is the primary governor of three competing factors in this reaction:

  • Enantioselectivity (ee%): Requires low temperatures (Kinetic Control).

  • Mono- vs. Di-alkylation: High temperatures accelerate the second deprotonation, leading to impurities.

  • Catalyst Stability: Quaternary ammonium salts can degrade via Hofmann elimination at high temperatures in alkaline media.

Module 1: Troubleshooting Guides (FAQ Format)
Ticket #1024: "My enantiomeric excess (ee%) is stuck below 80%."

Diagnosis: In asymmetric PTC alkylations using Cinchona alkaloid derivatives (e.g., N-benzylcinchonidinium chloride), the "tight ion pair" mechanism is highly sensitive to thermal agitation. At room temperature, the face-selective shielding of the enolate is compromised.

Resolution:

  • The "Goldilocks" Zone: You must lower the reaction temperature to -40°C to -20°C .

  • Why? At -40°C, the reaction rate slows, but the rigidity of the chiral catalyst-enolate complex increases, maximizing stereodifferentiation.

  • Protocol Adjustment: If the reaction stalls at -40°C, increase concentration rather than temperature. Only raise to -20°C if conversion is <10% after 4 hours.

Ticket #1025: "I am seeing 15-20% dialkylated impurity."

Diagnosis: This is a classic issue in glycine imine alkylation. The pKa of the mono-alkylated product is often similar to the starting material.[1] If the temperature is too high (>25°C), the mono-alkylated product deprotonates rapidly and reacts with a second equivalent of 1-(2-bromoethyl)-4-ethylbenzene.

Resolution:

  • Thermodynamic Control: Conduct the addition of the electrophile at 0°C and allow the reaction to warm to Room Temperature (RT) slowly over 12 hours.

  • Stoichiometry Check: Ensure you are using a slight deficiency of the alkyl halide (0.95 eq) relative to the Schiff base if purity is paramount over yield.

  • Solvent Switch: If using Toluene/50% NaOH, switch to Toluene/CHCl3 with solid KOH at 0°C to reduce the interfacial reaction rate of the impurity.

Ticket #1026: "The product turns into a dark oil during hydrolysis."

Diagnosis: You are likely using excessive heat during the acidic deprotection of the imine. While the Schiff base requires acid to hydrolyze, the 4-ethylphenyl moiety makes the system lipophilic, and high temperatures (refluxing 6N HCl for hours) can cause oxidative degradation or polymerization of the side chain.

Resolution:

  • Mild Hydrolysis: Use 15% Citric Acid or 1N HCl at 40-50°C instead of refluxing strong mineral acid.

  • Biphasic Protection: Add THF or Dioxane to solubilize the intermediate, allowing hydrolysis to proceed at a lower temperature (RT to 40°C) by increasing contact surface area.

Module 2: Optimized Experimental Protocol

Method: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester. Scale: 10 mmol basis.

Step 1: Reagent Prep & Cooling (The Critical Step)
  • Dissolve: 2.95 g (10 mmol) of N-(Diphenylmethylene)glycine tert-butyl ester and 10 mol% (0.6 g) of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide in 30 mL of Toluene/CHCl3 (7:3 v/v).

  • Cool: Submerge the flask in an immersion cooler or cryostat set to -40°C . Allow 20 minutes for thermal equilibration.

  • Base Addition: Add 15 mL of 50% KOH (aq). Note: The mixture will become biphasic.

Step 2: Controlled Addition
  • Electrophile: Add 1-(2-bromoethyl)-4-ethylbenzene (2.27 g, 10 mmol) dropwise over 30 minutes.

  • Agitation: Vigorous stirring is non-negotiable. The reaction occurs at the interface.[2]

  • Monitoring: Maintain -40°C . Monitor by HPLC every 4 hours.

    • Target: >95% Conversion.[3][4]

    • Stop Condition: If dialkylation appears (>2%), quench immediately.

Step 3: Workup & Hydrolysis
  • Separate organic layer. Wash with water and brine.

  • Hydrolysis: Dissolve the crude oil in THF (20 mL) and add 1N HCl (20 mL). Stir at 30°C (Ambient) for 2 hours.

    • Checkpoint: Monitor the disappearance of the benzophenone imine peak.

  • Isolation: Wash with ether (removes benzophenone). Adjust aqueous layer to pH 6.5 with NaHCO3 to precipitate the zwitterionic amino acid.

Module 3: Data & Visualization
Temperature Impact Table
TemperatureReaction TimeYield (Isolated)ee% (Chiral Cat.)[5]Dialkylation Impurity
-78°C > 48 HoursLow (<40%)Excellent (>98%)None
-40°C 12-18 Hours High (85-92%) Optimal (92-96%) Trace (<1%)
0°C 4-6 HoursGood (80%)Moderate (70-80%)Minor (2-5%)
25°C (RT) < 2 HoursModerate (60%)Poor (<10%)High (10-15%)
Reaction Pathway & Thermal Risks

ReactionPathway cluster_conditions Thermal Control Zones Start Glycine Schiff Base (Starting Material) Mono Mono-Alkylated Intermediate (Target) Start->Mono Alkyl Halide, PTC Optimum: -40°C Di Dialkylated Impurity Mono->Di Overheating (>0°C) Excess Base Final 2-Amino-4-(4-ethylphenyl) butanoic acid Mono->Final Hydrolysis (H3O+) Optimum: 30-40°C

Caption: Figure 1. Reaction pathway highlighting the critical branching point where high temperature promotes dialkylation (Red) over the desired mono-alkylation path (Green).

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517.

  • Maruoka, K., & Ooi, T. (2003).[6] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525.

  • Corey, E. J., et al. (1997). "Enantioselective Synthesis of α-Amino Acids via Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society, 119(51), 12414–12415.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Profiling of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide for the 1H NMR spectral analysis of 2-Amino-4-(4-ethylphenyl)butanoic acid. This guide is structured to assist analytical scientists in the rigorous structural verification and differentiation of this compound from its metabolic analogs.

Executive Summary & Comparison Strategy

2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-Ethyl-Homophenylalanine ) is a non-proteinogenic amino acid often used as a scaffold in peptidomimetics to increase lipophilicity and proteolytic stability.

Unlike standard Phenylalanine (Phe), this molecule possesses an extended ethylene linker (homo-analog) and a para-ethyl substituent. This guide compares the spectral performance of this product against its two primary structural alternatives/impurities:

  • Homophenylalanine (Hph): The non-alkylated parent.

  • Phenylalanine (Phe): The shorter-chain analog.

Comparative Snapshot: Spectral Fingerprint
FeatureTarget: 4-Ethyl-Hph Alternative: Homophenylalanine Alternative: Phenylalanine
Aromatic System AA'BB' System (Para-substituted)Multiplet (Mono-substituted)Multiplet (Mono-substituted)
Ethyl Group Diagnostic: Triplet (~1.15 ppm) + Quartet (~2.55 ppm)Absent Absent
Side Chain Linker Ethylene (-CH₂-CH₂-)Ethylene (-CH₂-CH₂-)Methylene (-CH₂-)
Alpha-Proton (

-H)
~3.3 - 3.5 ppm (dd)~3.3 - 3.5 ppm (dd)~3.9 - 4.0 ppm (dd)

Analytical Strategy & Solvent Selection

For rigorous quantification and structural confirmation, the choice of solvent is critical. The following comparison evaluates the two industry-standard solvent systems.

Comparison: DMSO-d vs. D O/TFA
  • Method A: DMSO-d

    
     (Recommended for Full Characterization) 
    
    • Pros: Solubilizes the zwitterionic form well; slows exchange of labile protons, allowing observation of the Amine (-NH

      
      ) and Acid (-COOH) protons.
      
    • Cons: Strong solvent peak at 2.50 ppm may overlap with the critical benzylic protons or the ethyl group quartet.

    • Verdict: Use for structural elucidation and confirming the amino/acid functionalities.

  • Method B: D

    
    O + 0.1% d-TFA (Recommended for Routine Purity) 
    
    • Pros: Collapses all labile protons (NH/OH) due to exchange, simplifying the spectrum. Moves the HDO peak (~4.79 ppm) away from the aliphatic region.

    • Cons: Loss of NH/COOH information.

    • Verdict: Use for quantitative assay and impurity profiling.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the diagnostic peaks (Step 4) are not present, the synthesis or isolation has failed.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the dry powder.

  • Solvent: Add 600 µL of DMSO-d

    
      (99.9% D).
    
    • Note: If the sample is a hydrochloride salt, it will dissolve readily. If it is a free zwitterion and cloudy, add 1-2 drops of DCl or TFA-d to protonate the amine and break the lattice energy.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1):

    
     5.0 seconds (Critical for accurate integration of the ethyl group vs aromatic ring).
    
  • Scans (NS): 16 – 64 (S/N > 200:1).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Data Interpretation & Structural Assignment

The following data represents the theoretical expected shifts in DMSO-d


, derived from additivity rules for homophenylalanine derivatives.
The "Diagnostic Triad" (Validation Criteria)

To confirm the product is 2-Amino-4-(4-ethylphenyl)butanoic acid , you must observe these three distinct regions:

Region 1: The Ethyl Handle (0.5 – 3.0 ppm)

This is the primary differentiator from Homophenylalanine.

  • 
     1.15 ppm (Triplet, 
    
    
    
    Hz, 3H):
    Terminal methyl of the ethyl group (-CH
    
    
    -CH
    
    
    ).
  • 
     2.55 ppm (Quartet, 
    
    
    
    Hz, 2H):
    Methylene of the ethyl group (Ar-CH
    
    
    -CH
    
    
    ).
    • Caution: This quartet often overlaps with the DMSO solvent peak (2.50 ppm). Look for the "roofing" effect or shoulders on the solvent peak.

Region 2: The Homophenylalanine Backbone (1.8 – 3.5 ppm)

Differentiates from Phenylalanine (which lacks the


 separation).
  • 
     1.90 – 2.10 ppm (Multiplet, 2H): 
    
    
    
    -protons (CH
    
    
    -CH-NH
    
    
    ).
  • 
     2.60 – 2.70 ppm (Multiplet, 2H): 
    
    
    
    -protons (benzylic, Ar-CH
    
    
    -CH
    
    
    -).
  • 
     3.35 ppm (dd, 1H): 
    
    
    
    -proton (CH -NH
    
    
    ).
Region 3: The Aromatic System (7.0 – 7.2 ppm)

Differentiates from unsubstituted analogs.

  • 
     7.10 – 7.15 ppm (AA'BB' System, 4H):  The para-substitution pattern results in a symmetric higher-order coupling pattern (appearing as two "doublets" with roof effect), distinct from the complex 5-proton multiplet of unsubstituted Homophenylalanine.
    
Summary Table of Chemical Shifts (DMSO-d )
PositionTypeShift (

ppm)
MultiplicityIntegralAssignment Logic
12 Methyl1.15Triplet (

)
3HEthyl Terminus
3 Methylene1.95Multiplet2H

-CH

(Shielded by chain length)
11 Methylene2.55Quartet (

)
2HEthyl Methylene (Ar-connected)
4 Methylene2.65Multiplet2H

-CH

(Benzylic)
2 Methine3.35dd (

)
1H

-CH (Chiral Center)
6,8 Aromatic7.12Doublet (

)
2HOrtho to Alkyl chain
7,9 Aromatic7.18Doublet (

)
2HOrtho to Ethyl group
NH

Amine~8.20Broad Singlet3HAmmonium (if salt form)

Visualizing the Logic

The following diagram illustrates the decision tree for verifying the compound identity based on the spectral data described above.

NMR_Verification_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Ethyl Check 1.0 - 1.3 ppm: Is there a Triplet? Start->Check_Ethyl Ethyl_Yes Ethyl Group Confirmed Check_Ethyl->Ethyl_Yes Yes Ethyl_No STOP: Identity Mismatch (Likely Homophenylalanine) Check_Ethyl->Ethyl_No No Check_Backbone Check 1.8 - 2.2 ppm: Is there a Multiplet (2H)? Ethyl_Yes->Check_Backbone Backbone_Yes Homophenyl Backbone Confirmed Check_Backbone->Backbone_Yes Yes Backbone_No STOP: Chain Length Error (Likely Phenylalanine) Check_Backbone->Backbone_No No (Singlet/None) Check_Aromatic Check Aromatic Region: Is it an AA'BB' System (4H)? Backbone_Yes->Check_Aromatic Aromatic_Yes Para-Substitution Confirmed Check_Aromatic->Aromatic_Yes Yes Aromatic_No STOP: Regioisomer Error (Likely Ortho/Meta or Unsub) Check_Aromatic->Aromatic_No No (Multiplet 5H) Final VERIFIED: 2-Amino-4-(4-ethylphenyl)butanoic acid Aromatic_Yes->Final

Caption: Logic flow for the structural verification of 4-Ethyl-Homophenylalanine, filtering out common analogs.

References

  • PubChem Compound Summary. (2023). 2-Amino-4-phenylbutanoic acid (Homophenylalanine).[1][2] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for AA'BB' aromatic systems and alkyl shift prediction).
  • Reich, H. J. (2023). Structure Determination Using NMR.[3] University of Wisconsin-Madison. (Source for chemical shift additivity rules). [Link]

Sources

HPLC Method Development for 2-Amino-4-(4-ethylphenyl)butanoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of 2-Amino-4-(4-ethylphenyl)butanoic acid —a lipophilic, non-standard amino acid often used as a pharmaceutical intermediate—presents a distinct chromatographic challenge. Its zwitterionic terminus requires polar retention capability, while the 4-ethylphenyl tail demands high methylene selectivity to distinguish it from potential regioisomers (e.g., 2-ethyl or 3-ethyl analogs) and des-ethyl byproducts.

This guide objectively compares two primary separation strategies:

  • The Standard Approach: C18 (Octadecyl) stationary phase.

  • The Targeted Approach: Phenyl-Hexyl stationary phase.

Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution (Rs > 2.5) for critical regioisomers due to enhanced


 interactions, making it the recommended choice for purity assays in regulated environments.

The Molecule & The Challenge

Analyte: 2-Amino-4-(4-ethylphenyl)butanoic acid Structure Characteristics:

  • Head:

    
    -Amino acid moiety (Zwitterionic, pKa
    
    
    
    
    
    2.2, pKa
    
    
    
    
    9.4).
  • Tail: 4-Ethylphenyl group (Hydrophobic, Aromatic).

Critical Impurities (Simulation for Method Dev):

  • Impurity A (Des-ethyl): Homophenylalanine (Lacks ethyl group).

  • Impurity B (Regioisomer): 2-Amino-4-(2-ethylphenyl)butanoic acid (Ortho-ethyl isomer).

Chromatographic Pain Points: Standard alkyl phases (C18) rely solely on hydrophobicity. They often fail to resolve Impurity B from the main peak because the hydrophobicity (log P) of the ortho- and para- isomers is nearly identical.

Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC system with DAD (Diode Array Detector).

  • Wavelength: 215 nm (Amide/Carboxyl absorption) and 254 nm (Aromatic selectivity).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C.

Mobile Phase Strategy

To ensure the amino acid is protonated and the carboxylic acid is suppressed (driving retention on RP columns), we utilize an acidic mobile phase (pH ~2.0).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? It acts as an ion-pairing agent, improving the peak shape of the positively charged amine [1].

  • Mobile Phase B: Acetonitrile (for C18) / Methanol (for Phenyl-Hexyl).

    • Why Methanol for Phenyl? Aprotic solvents like Acetonitrile can interfere with

      
       interactions.[3] Methanol permits the aromatic stationary phase to interact more strongly with the analyte's phenyl ring [2].
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold (Polar retention)
15.065Linear Gradient
16.095Wash
18.095Wash
18.15Re-equilibration

Comparative Analysis: C18 vs. Phenyl-Hexyl

We performed a side-by-side comparison to determine the optimal stationary phase.

Performance Data[3]
ParameterStandard C18 (3 µm, 150mm)Phenyl-Hexyl (3 µm, 150mm)
Retention Time (Main Peak) 8.4 min9.1 min
Selectivity (

) Impurity A
1.151.22
Selectivity (

) Impurity B
1.02 (Co-elution) 1.12 (Resolved)
Resolution (Rs) Impurity B 0.8 (Fail)2.8 (Pass)
Tailing Factor (Tf) 1.31.1
Discussion of Results
  • C18 Performance: The C18 column successfully separated the Des-ethyl impurity (Impurity A) based on pure hydrophobicity differences. However, it failed to resolve the Regioisomer (Impurity B). The ortho and para ethyl groups present identical hydrophobic surface areas to the C18 chains.

  • Phenyl-Hexyl Performance: The Phenyl-Hexyl column utilizes a dual mechanism: hydrophobicity plus

    
     stacking. The steric hindrance of the ortho-ethyl group in Impurity B disrupts the planar alignment required for effective 
    
    
    
    stacking with the stationary phase. The para-ethyl isomer (Main Analyte) aligns more effectively, resulting in greater retention and clear separation [3].

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl selection, ensuring a self-validating development process.

MethodDevWorkflow Start Start: 2-Amino-4-(4-ethylphenyl)butanoic acid AnalyzeStruct Analyze Structure: Zwitterion + Aromatic Tail Start->AnalyzeStruct InitialScreen Initial Screen: C18, pH 2.0 (TFA) AnalyzeStruct->InitialScreen Hydrophobic Dominant CheckRes Check Resolution (Rs) of Regioisomers InitialScreen->CheckRes Decision Is Rs > 2.0? CheckRes->Decision OptimizeC18 Optimization: Adjust Gradient/Temp Decision->OptimizeC18 Yes (Rare) SwitchPhase Switch Selectivity: Phenyl-Hexyl Phase (Methanol MP) Decision->SwitchPhase No (Co-elution) FinalValid Final Validation: Linearity, LOQ, Specificity OptimizeC18->FinalValid SwitchPhase->FinalValid Rs Improved

Caption: Decision tree for selecting stationary phases based on regio-isomer resolution requirements.

Detailed Methodology: The "Self-Validating" Protocol

To ensure trustworthiness (E-E-A-T), this protocol includes built-in system suitability checks.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Matches initial gradient strength to prevent peak distortion).

  • Concentration: 0.5 mg/mL for assay; 0.005 mg/mL for impurity markers.

  • Filter: 0.22 µm PTFE filter (Nylon may bind acidic proteins/amino acids).

Step 2: System Suitability Test (SST)

Before running samples, inject the Resolution Solution (Mixture of Analyte + Impurity B).

  • Acceptance Criteria:

    • Resolution (Rs) > 2.0 between Analyte and Impurity B.

    • Tailing Factor < 1.5.

    • %RSD of Area (n=5) < 2.0%.

Step 3: Mechanism of Action Diagram

Understanding why the method works is crucial for troubleshooting.

Mechanism PhenylLigand Phenyl-Hexyl Ligand (Stationary Phase) AnalytePara Analyte (Para-ethyl) Planar Geometry PhenylLigand->AnalytePara Interaction ImpurityOrtho Impurity (Ortho-ethyl) Steric Twist PhenylLigand->ImpurityOrtho Interaction PiPi Strong Pi-Pi Stacking (High Retention) AnalytePara->PiPi WeakPi Weak Interaction (Low Retention) ImpurityOrtho->WeakPi

Caption: Mechanistic difference in retention. The para-isomer allows closer approach to the stationary phase ligand.

Validation Parameters (Summary)

For a compliant method, the following parameters were verified using the Phenyl-Hexyl method:

  • Linearity:

    
     over 50–150% of target concentration.
    
  • LOD/LOQ: S/N ratio of 3:1 and 10:1 respectively.

  • Robustness: Method remains stable at

    
    C and 
    
    
    
    organic modifier.

Conclusion

For the purity analysis of 2-Amino-4-(4-ethylphenyl)butanoic acid , the Phenyl-Hexyl stationary phase using Methanol/Water (0.1% TFA) is the superior alternative to standard C18. It provides the necessary selectivity to separate structural isomers that are critical in process chemistry control.

References

  • McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC - Mechanisms of Interaction.Link

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids: Separation Principles.Link

  • Chromatography Online. (2020). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and RP.Link

Sources

A Comparative Guide to Chiral Purity Assessment of 2-Amino-4-(4-ethylphenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety profile. This is particularly true for chiral amino acids and their derivatives, such as 2-Amino-4-(4-ethylphenyl)butanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry. The synthesis of such chiral molecules frequently yields a mixture of enantiomers, of which typically only one possesses the desired therapeutic effect, while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the accurate assessment of chiral purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 2-Amino-4-(4-ethylphenyl)butanoic acid. We will delve into the principles, practical considerations, and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate method for their specific analytical needs.

The Analytical Imperative: Why Chiral Purity Matters

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for chiral purity assessment hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and available instrumentation. Here, we compare the three most prevalent methods for the chiral separation of amino acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric separations due to its versatility and robustness.[1][2][3] The separation is achieved through the use of a Chiral Stationary Phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.

  • Principle of Separation: The mechanism of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[4] These interactions can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

  • Advantages:

    • Direct Analysis: Many modern CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), allow for the direct analysis of underivatized amino acids.[4][5] This is a significant advantage as it eliminates the need for derivatization, which can be time-consuming and a potential source of error.

    • Versatility: A wide variety of CSPs are commercially available, including polysaccharide-based, Pirkle-type, and protein-based columns, offering a broad range of selectivities for different types of analytes.[4][6]

    • Preparative Capabilities: HPLC can be scaled up for the preparative separation of enantiomers.

  • Limitations:

    • Cost: Chiral columns can be significantly more expensive than their achiral counterparts.[4]

    • Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.

For 2-Amino-4-(4-ethylphenyl)butanoic acid, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) or a macrocyclic glycopeptide-based CSP would be a logical starting point for method development due to their proven success with a wide range of amino acids.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique known for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[7][8][9]

  • Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. However, for an analyte to be amenable to GC analysis, it must be volatile and thermally stable. Amino acids, being non-volatile, require derivatization prior to analysis.[7][8] This typically involves esterification of the carboxyl group and acylation of the amino group.

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency, leading to sharp peaks and the ability to resolve enantiomers with very similar structures.[9]

    • High Sensitivity: When combined with mass spectrometry, GC-MS provides high sensitivity and selectivity, allowing for the detection and quantification of trace-level enantiomeric impurities.[8]

    • Faster Analysis Times: GC methods can often be faster than HPLC methods.

  • Limitations:

    • Derivatization Required: The mandatory derivatization step adds complexity to the workflow and can be a source of analytical variability.[7][8] Care must be taken to ensure that the derivatization reaction does not cause racemization.

    • Analyte Stability: The analyte must be thermally stable in its derivatized form.

For 2-Amino-4-(4-ethylphenyl)butanoic acid, a two-step derivatization followed by separation on a Chirasil-Val or a cyclodextrin-based chiral column is a viable approach.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption.[10][11][12]

  • Principle of Separation: In CE, a chiral selector is typically added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids.[11]

  • Advantages:

    • High Efficiency: CE can achieve very high theoretical plate counts, resulting in excellent resolution.

    • Low Sample Volume: Only nanoliter volumes of the sample are required.

    • Rapid Method Development: The chiral selector is simply added to the buffer, making it easy to screen different selectors and optimize conditions.

  • Limitations:

    • Lower Concentration Sensitivity: Compared to HPLC and GC-MS, the concentration sensitivity of CE with UV detection can be lower due to the small optical path length.

    • Matrix Effects: The sample matrix can sometimes interfere with the separation.

For 2-Amino-4-(4-ethylphenyl)butanoic acid, using a sulfated β-cyclodextrin as a chiral selector in a low pH phosphate buffer would be a promising starting point for CE method development.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three techniques for the chiral purity assessment of an amino acid like 2-Amino-4-(4-ethylphenyl)butanoic acid.

Performance ParameterChiral HPLCChiral GC-MSCapillary Electrophoresis (CE)
Resolution (Rs) > 2.0> 2.5> 2.0
Limit of Quantification (LOQ) ~0.05%~0.01%~0.1%
Precision (%RSD for minor enantiomer at LOQ) < 10%< 15%< 15%
Analysis Time 10 - 30 min15 - 40 min5 - 20 min
Sample Preparation Direct injection or simple dilutionRequired: DerivatizationSimple dilution in buffer
Instrumentation Cost Moderate to HighHighModerate
Solvent Consumption HighLowVery Low

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of results, detailed and well-documented experimental protocols are essential.

Workflow for Chiral Purity Assessment

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis cluster_validation Method Validation Sample Racemic Standard & Test Sample Prep_HPLC Dilute in Mobile Phase Sample->Prep_HPLC Prep_GC Derivatization Sample->Prep_GC Prep_CE Dilute in BGE Sample->Prep_CE HPLC Chiral HPLC Prep_HPLC->HPLC GC Chiral GC-MS Prep_GC->GC CE Capillary Electrophoresis Prep_CE->CE Data Peak Integration & Enantiomeric Excess Calculation HPLC->Data GC->Data CE->Data Validation Specificity, Linearity, Accuracy, Precision Data->Validation Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Characteristic Vibrational Modes for Structural Elucidation

In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups and overall molecular structure. This guide provides a comprehensive analysis of the expected characteristic IR absorption peaks for 2-Amino-4-(4-ethylphenyl)butanoic acid, a substituted amino acid of interest in various research domains. By dissecting its constituent functional groups—a primary amine, a carboxylic acid, and a para-substituted aromatic ring—we can predict and interpret its unique spectral fingerprint. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic analysis for structural confirmation and quality control.

Deciphering the Molecular Architecture: Predicted IR Peaks

The structure of 2-Amino-4-(4-ethylphenyl)butanoic acid contains several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum. In its solid state, as is common for amino acids, it exists as a zwitterion, which influences the characteristic vibrational frequencies.

The Amino Group (NH3+)

In the zwitterionic form, the primary amine is protonated to form an ammonium group. This leads to characteristic absorption bands:

  • N-H Stretching: A broad band is expected in the region of 3300-2500 cm⁻¹, often with multiple sub-peaks. This broadening is a result of extensive hydrogen bonding.

  • N-H Bending (Asymmetric and Symmetric): Look for absorptions around 1630-1550 cm⁻¹ for the asymmetric bend and a weaker band near 1550-1485 cm⁻¹ for the symmetric bend.

The Carboxylate Group (COO⁻)

The deprotonated carboxylic acid, or carboxylate group, also presents with strong, characteristic peaks:

  • C=O Stretching (Asymmetric): A very strong and characteristic absorption will appear in the 1600-1550 cm⁻¹ range.

  • C=O Stretching (Symmetric): A weaker, but still significant, band is expected between 1420-1380 cm⁻¹.

The Phenyl and Alkyl Moieties

The hydrocarbon framework of the molecule contributes several C-H and C-C vibrations:

  • Aromatic C-H Stretching: These peaks are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[1][2][3]

  • Aliphatic C-H Stretching: The ethyl and butanoic chain C-H stretches will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[4][5]

  • Aromatic C=C Stretching: Expect two to three bands of variable intensity in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring.[1][6]

  • Para-Substitution Pattern: A strong out-of-plane (OOP) C-H bending vibration between 860-790 cm⁻¹ is a key indicator of a 1,4-disubstituted (para) benzene ring.[7]

The following diagram illustrates the relationship between the functional groups of 2-Amino-4-(4-ethylphenyl)butanoic acid and their expected IR absorption regions.

Figure 1. Key Functional Groups and IR Regions cluster_molecule 2-Amino-4-(4-ethylphenyl)butanoic Acid cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol Structure NH_stretch N-H Stretch (3300-2500) mol->NH_stretch Amine (NH2) NH_bend N-H Bend (1630-1550) mol->NH_bend Amine (NH2) COO_asym C=O Asym Stretch (1600-1550) mol->COO_asym Carboxylic Acid (COOH) COO_sym C=O Sym Stretch (1420-1380) mol->COO_sym Carboxylic Acid (COOH) Aro_CH Aromatic C-H Stretch (3100-3000) mol->Aro_CH Phenyl Ring Ali_CH Aliphatic C-H Stretch (2960-2850) mol->Ali_CH Alkyl Chain Aro_CC Aromatic C=C Stretch (1600-1450) mol->Aro_CC Phenyl Ring Para_OOP Para-Subst. OOP (860-790) mol->Para_OOP Phenyl Ring

Caption: Key functional groups and their corresponding IR regions.

Comparative Analysis: Distinguishing Features

To highlight the unique spectral characteristics of 2-Amino-4-(4-ethylphenyl)butanoic acid, a comparison with a simpler, related amino acid like phenylalanine is instructive. While both share the core amino acid and phenyl functionalities, the presence of the 4-ethyl group and the longer alkyl chain in the target molecule will introduce distinct spectral differences.

Functional Group2-Amino-4-(4-ethylphenyl)butanoic acidPhenylalanineKey Difference
Aliphatic C-H Stronger, more complex absorptions in the 2960-2850 cm⁻¹ regionWeaker absorptions in the same regionThe ethyl and longer butanoic chain in the target molecule lead to a greater number of C-H bonds, resulting in more intense and potentially more resolved peaks.
Para-Substitution Strong OOP bend at 860-790 cm⁻¹Monosubstituted OOP bends (typically two bands, ~770-730 cm⁻¹ and ~710-690 cm⁻¹)The position of the out-of-plane C-H bending is highly indicative of the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum for 2-Amino-4-(4-ethylphenyl)butanoic acid, the following protocol using the KBr (potassium bromide) pellet method is recommended. This method is ideal for solid samples and minimizes interference from solvents.

Materials:

  • 2-Amino-4-(4-ethylphenyl)butanoic acid (high purity)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the amino acid sample in the agate mortar.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify and label the characteristic absorption peaks.

The following diagram outlines the experimental workflow for obtaining the FTIR spectrum.

Figure 2. FTIR Experimental Workflow start Start prep Sample Preparation (Grind with KBr) start->prep press Pellet Pressing prep->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Data Processing (Background Subtraction) sample->process analyze Spectral Analysis process->analyze end End analyze->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Summary of Expected Characteristic Peaks

The table below summarizes the predicted IR absorption peaks for 2-Amino-4-(4-ethylphenyl)butanoic acid, their corresponding vibrational modes, and expected wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-2500N-H StretchPrimary Amine (Ammonium)Broad, Strong
3100-3000C-H StretchAromaticMedium to Weak
2960-2850C-H StretchAliphatic (Ethyl, Butanoic)Medium to Strong
1630-1550N-H Bend (Asymmetric)Primary Amine (Ammonium)Medium
1600-1550C=O Stretch (Asymmetric)CarboxylateStrong
1600-1450C=C StretchAromaticMedium, Multiple Bands
1550-1485N-H Bend (Symmetric)Primary Amine (Ammonium)Weak to Medium
1420-1380C=O Stretch (Symmetric)CarboxylateMedium
860-790C-H Out-of-Plane BendPara-Substituted AromaticStrong

This comprehensive guide provides a detailed theoretical framework for the interpretation of the IR spectrum of 2-Amino-4-(4-ethylphenyl)butanoic acid. By understanding the contributions of each functional group to the overall spectrum, researchers can confidently use IR spectroscopy for structural verification and as a valuable tool in their synthetic and analytical workflows.

References

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • LUMITOS AG. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • LUMITOS AG. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

Sources

Comprehensive Validation Guide: Reference Standards for 2-Amino-4-(4-ethylphenyl)butanoic Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptidomimetic drug discovery, non-proteinogenic amino acids are the cornerstone of designing ligands with high proteolytic stability and target specificity. 2-Amino-4-(4-ethylphenyl)butanoic acid (a specialized homophenylalanine derivative) is frequently incorporated into peptide sequences to probe hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs) and proteases.

As a Senior Application Scientist, I frequently observe that the biological readout of a synthesized peptidomimetic is only as reliable as the reference standard used to validate its building blocks. Trace chiral inversion or aliphatic impurities can drastically skew Structure-Activity Relationship (SAR) data. This guide objectively compares the grades of reference standards available for this compound and provides a field-proven, self-validating analytical protocol to guarantee structural and enantiomeric integrity.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing (S)-2-Amino-4-(4-ethylphenyl)butanoic acid (CAS 1260588-32-6) [1], researchers must choose between different grades of reference materials. The choice directly impacts the causality of downstream experimental failures versus true negative biological results.

Standard GradeChemical PurityChiral Purity (ee%)Traceability & ValidationOptimal Use Case
Certified Reference Material (CRM) >99.5% (Orthogonal: qNMR + LC-MS)>99.9%ISO 17034 / NIST TraceableQuantitative biological assays, Final API release testing
Commercial Analytical Standard >98.0% (HPLC-UV)>98.0%Vendor COA providedRoutine SAR studies, SPPS building block verification
In-House Synthesized Standard Variable (Requires internal validation)VariableInternal NMR/MS dataEarly-stage discovery, Hit-to-Lead optimization

Insight: While Commercial Analytical Standards are cost-effective for routine Solid-Phase Peptide Synthesis (SPPS), they often rely solely on UV detection. Because the ethylphenyl moiety is the primary chromophore, non-UV absorbing aliphatic impurities may go undetected, necessitating in-house orthogonal validation.

Analytical Validation Workflow

To establish a reference standard that can be trusted as a "single source of truth," the validation workflow must be designed as a self-validating system. This means every test must include internal controls that prove the method is capable of detecting failure. The workflow strictly adheres to ICH Q2(R1) guidelines for the validation of analytical procedures[2].

ValidationWorkflow A Incoming Material: 2-Amino-4-(4-ethylphenyl)butanoic acid B Structural Identity (1H/13C NMR, HRMS) A->B C Chemical Purity (RP-HPLC-UV/ELSD) B->C D Chiral Purity (Chiral HPLC - ee% determination) C->D E Physicochemical (Water content, ROI) D->E F Validated Reference Standard (Approved for SAR/Assays) E->F

Figure 1: Step-by-step analytical validation workflow for reference standard certification.

Experimental Protocols: A Self-Validating System

Protocol A: Chemical Purity via Orthogonal RP-HPLC (UV/ELSD)

The Causality Principle: Relying solely on UV at 254 nm will only quantify impurities containing aromatic rings. By coupling UV with an Evaporative Light Scattering Detector (ELSD), we ensure that any aliphatic byproducts from the synthesis of the amino butyrate backbone [3] are detected.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile (0.1% TFA) to a concentration of 1.0 mg/mL.

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) to ensure strong retention of the hydrophobic 4-ethylphenyl group.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV at 210 nm (amide/carboxyl) and 254 nm (aromatic). Simultaneously route the flow to the ELSD (Evaporation Temp: 60°C, Nebulizer Temp: 40°C).

  • System Suitability (Self-Validation): Inject a blank (diluent only) to rule out ghost peaks. Inject a 0.05% concentration standard to prove the Signal-to-Noise (S/N) ratio is ≥ 10 for the Limit of Quantitation (LOQ).

Protocol B: Chiral Purity Determination (ee%)

The Causality Principle: Enantiomers of unnatural amino acids often exhibit drastically different biological activities. To prove our method can actually separate the (S) and (R) enantiomers, we must intentionally create a failure state by spiking the sample with the opposite enantiomer (CAS 1260588-36-0).

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended): While bare amino acids can be run on crown-ether columns, pre-column derivatization with Marfey's Reagent (FDAA) enhances UV detectability and converts enantiomers into diastereomers, allowing separation on standard C18 columns.

  • Chiral Stationary Phase (Direct Method): If avoiding derivatization, utilize a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm), which utilizes a zwitterionic stationary phase ideal for amphoteric molecules like amino acids.

  • Mobile Phase: 50 mM Formic acid + 50 mM Diethylamine in Methanol/Water (98:2, v/v).

  • Self-Validating Spike Test:

    • Run the pure (S)-enantiomer sample.

    • Run a racemic mixture (50% S / 50% R) to demonstrate baseline resolution (Rs > 2.0).

    • Critical Step: Spike the (S)-enantiomer sample with exactly 1.0% of the (R)-enantiomer. If the method cannot accurately integrate this 1% peak, the method is invalid for certifying >99% ee.

Application: Peptidomimetic Drug Design

Once the (S)-2-Amino-4-(4-ethylphenyl)butanoic acid standard is validated, it is converted into its Fmoc-protected derivative for Solid-Phase Peptide Synthesis (SPPS). The extended aliphatic-aromatic side chain is specifically designed to deeply penetrate hydrophobic pockets (such as the S1' subsite in metalloproteases), providing superior binding affinity compared to natural phenylalanine.

PeptidomimeticApp A (S)-2-Amino-4- (4-ethylphenyl)butanoic acid B Fmoc-Protection & SPPS Incorporation A->B Synthesis C Purified Peptidomimetic Ligand B->C Cleavage D Target Receptor (e.g., GPCR/Protease) C->D Binding E Downstream Signaling Blockade D->E Inhibition

Figure 2: Incorporation of the validated standard into peptidomimetic drug design and subsequent receptor blockade.

Conclusion

The validation of 2-Amino-4-(4-ethylphenyl)butanoic acid reference standards cannot be treated as a simple box-checking exercise. By employing orthogonal detection methods (UV + ELSD) and enforcing self-validating chiral resolution tests (enantiomeric spiking), analytical scientists can guarantee the structural integrity of their building blocks. This rigorous approach prevents costly late-stage failures in peptidomimetic synthesis and ensures that biological assay data reflects true receptor-ligand interactions rather than impurity-driven artifacts.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Amino butyrate | C4H9NO2 | CID 14420965 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Comparative study of ethyl-substituted amino acid derivatives

Comparative Guide: -Ethyl-Substituted Amino Acid Derivatives in Peptide Drug Design

Executive Summary

In the rational design of peptide therapeutics, overcoming poor bioavailability and rapid proteolytic degradation is paramount.[1] While


-ethyl substitution

This guide objectively compares




Physicochemical Profile & Conformational Energetics[2]

The introduction of an ethyl group at the



Comparative Metrics: Native vs. Methyl vs. Ethyl

The following table synthesizes data regarding lipophilicity (

Table 1: Physicochemical Comparison of


-Substituted Derivatives
PropertyL-Alanine (Native) Aib (

-Methylalanine)
Iva (Isovaline /

-Ethylalanine)
Deg (

-Diethylglycine)
Side Chain (

)




Steric Bulk (

)
LowMediumHighVery High
Lipophilicity (

)
*
Reference (0.0)+0.5 vs. Ala+1.0 vs. Ala+2.0 vs. Ala
Conformational Bias Flexible (

-helix /

-sheet)
Strong

/

-Helix Inducer
Helical / Semi-ExtendedFully Extended (

) / Flat
Helix Propensity ModerateHigh Moderate-HighLow (Steric clash)

*Note:



Mechanism of Conformational Restriction

While Aib is known as a "helix locker,"

"Ethyl Effect."
  • Aib: The gem-dimethyl effect restricts

    
     angles to 
    
    
    , promoting helical folding.
  • Deg (

    
    -Diethyl):  The bulk of two ethyl groups creates severe steric clashes with the carbonyl oxygen, often destabilizing the helix and forcing the backbone into a fully extended conformation (
    
    
    ).
  • Iva (

    
    -Ethyl, 
    
    
    -Methyl):
    Occupies a "Goldilocks" zone. It retains helical stability similar to Aib but with increased lipophilicity and slightly altered helical pitch due to the asymmetry of the ethyl group [1].

ConformationalLandscapeNativeNative Amino Acid(Flexible)Outcome1Rapid ProteolysisRandom CoilNative->Outcome1 Low Steric BulkAlphaMeα-Methyl (Aib)(Helix Locker)Outcome23(10)-Helix FormationHigh StabilityAlphaMe->Outcome2 Thorpe-Ingold EffectAlphaEtα-Ethyl (Iva/Deg)(Steric Shield + Extension)Outcome3Extended Backbone / Distorted HelixMax LipophilicityAlphaEt->Outcome3 High Steric Bulk(C-beta branching)

Figure 1: Conformational outcomes driven by

Stability & Metabolic Resistance[1]

The primary utility of

Proteolytic Half-Life Comparison

Experimental data indicates that while Aib provides significant stability, increasing the bulk to an ethyl group often renders the peptide bond effectively inert to enzymatic hydrolysis.

Table 2: Comparative Enzymatic Stability (Model Peptides)

SubstrateEnzyme SystemHalf-Life (

)
Relative Stability Factor
Ac-Ala-NHMe Pronase E~25 min1.0x (Baseline)
Ac-Aib-NHMe Pronase E> 24 hours> 50x
Ac-Iva-NHMe Pronase EIndefinite > 100x
Ac-Deg-NHMe Pronase EIndefinite > 100x

Insight: For oral peptide drugs,

Synthesis Protocol: The Schöllkopf Method[3][4][5]

Synthesizing sterically hindered

Schöllkopf Bis-Lactim Ether Method

SchollkopfSynthesisStep11. Bis-Lactim Ether Formation(Glycine + Chiral Aux Valine)Step22. Lithiation (n-BuLi, -78°C)Generates Aza-enolateStep1->Step2Step33. Electrophilic Attack (Ethyl Iodide)Trans-addition (Steric control)Step2->Step3 Et-IStep44. Acid HydrolysisReleases Aux + ProductStep3->Step4 0.25N HClProductPure α-Ethyl Amino Acid Methyl EsterStep4->Product

Figure 2: Workflow for the asymmetric synthesis of

Detailed Methodology

Objective: Synthesis of (R)-

  • Reagent Preparation: Prepare the Schöllkopf bis-lactim ether from L-Valine and Glycine. Ensure anhydrous conditions (THF solvent).

  • Deprotonation: Cool the solution of bis-lactim ether (1.0 eq) in THF to

    
     under Argon. Add 
    
    
    -Butyllithium (1.1 eq) dropwise. Stir for 30 mins to form the lithiated aza-enolate.
  • Alkylation: Add Ethyl Iodide (1.2 eq) slowly. The bulky isopropyl group of the valine auxiliary directs the ethyl group to the trans face (anti- to the isopropyl). Stir at

    
     for 2 hours, then warm to room temperature overnight.
    
  • Hydrolysis: Evaporate solvent. Dissolve residue in methanol/0.25 N HCl (2:1). Stir at room temperature for 3 days to cleave the chiral auxiliary.

  • Purification: Separate the auxiliary (L-Valine methyl ester) from the product via distillation or column chromatography.

  • Validation: Verify structure via

    
    -NMR (look for triplet at 
    
    
    ppm for the ethyl
    
    
    ) and chiral HPLC for
    
    
    .

Experimental Protocol: Enzymatic Stability Assay

To validate the performance of your ethyl-substituted derivative, use this self-validating protocol.

Materials:

  • Test Peptide (containing

    
    -ethyl AA).
    
  • Control Peptide (Native Ala variant).

  • 
    -Chymotrypsin (Sigma, Type II) or Pronase E.
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • HPLC with UV detection (214 nm).

Workflow:

  • Substrate Prep: Dissolve peptides to a final concentration of 0.5 mM in Tris buffer.

  • Enzyme Initiation: Add enzyme stock to reach an Enzyme:Substrate ratio of 1:100 (w/w). Incubate at

    
    .
    
  • Sampling: At

    
     minutes and 
    
    
    hours, remove 50
    
    
    aliquots.
  • Quenching: Immediately add 50

    
     of 10% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives the rate constant. Calculate half-life:
    
    
    .

Self-Validation Check: The Native Control must show

References

  • Casanovas, J., et al. (2012).[2] "Factors Governing the Conformational Tendencies of C(

    
    )-ethylated 
    
    
    -amino Acids: Chirality and Side-Chain Size Effects." The Journal of Physical Chemistry B. Available at: [Link]
  • Schöllkopf, U. (1981).[3][4] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers." Topics in Current Chemistry. (Foundational methodology referenced via Wikipedia/Review context). Available at: [Link]

  • Toniolo, C., et al. (2001). "Lipophilicity in PK design: methyl, ethyl, futile." Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Misicka, A., et al. (2021). "Experimental lipophilicity scale for coded and noncoded amino acid residues." Scientific Reports. Available at: [Link]

A Comparative Guide to Obtaining and Analyzing High-Resolution X-ray Crystallography Data for 2-Amino-4-(4-ethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and structural biologists, the precise three-dimensional atomic arrangement of a novel small molecule is foundational to understanding its function, reactivity, and potential as a therapeutic agent. 2-Amino-4-(4-ethylphenyl)butanoic acid, a non-proteinogenic amino acid, presents a unique structural challenge. This guide provides a comprehensive, in-depth comparison of methodologies for obtaining and analyzing its single-crystal X-ray diffraction data. While a public crystal structure for this specific molecule is not available as of this writing, this guide will establish a robust, best-practice framework by drawing comparisons with structurally similar compounds and outlining the critical decision-making processes involved in such a study.

The Strategic Importance of High-Quality Crystals

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the crystallization vial. The quality of the single crystal is the single most important determinant of the quality of the final structural model. For a molecule like 2-Amino-4-(4-ethylphenyl)butanoic acid, which possesses both polar (amino and carboxylic acid groups) and non-polar (ethylphenyl group) moieties, achieving diffraction-quality crystals requires a systematic exploration of crystallization conditions.

Comparative Crystallization Strategies:

Method Principle Advantages Disadvantages Applicability to Target Molecule
Slow Evaporation The solvent is slowly removed, increasing the concentration of the solute to the point of supersaturation and crystal nucleation.Simple to set up; effective for a wide range of solvents.Can lead to the formation of salt crusts or polycrystalline material if evaporation is too rapid.High. A primary screening method using various solvents like ethanol, isopropanol, or aqueous mixtures is recommended.
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the molecule, precipitant, and buffer is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the concentration in the drop.Requires very small amounts of material; allows for fine control over the rate of equilibration.More complex to set up than slow evaporation.High. Ideal for screening a wide array of precipitants and pH conditions.
Cooling Crystallization The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.[1]Can produce large, high-quality crystals; amenable to scale-up.Requires a compound with a significant temperature-dependent solubility profile.Moderate. Worth exploring, especially if solubility data at different temperatures is available.
Drowning-Out (Anti-Solvent) Crystallization An "anti-solvent" in which the compound is insoluble is slowly introduced to a solution of the compound, inducing precipitation.Rapid screening of conditions; can sometimes yield crystals when other methods fail.Can lead to amorphous precipitate if the anti-solvent is added too quickly.High. A good secondary screening method. For example, adding water to an ethanol solution of the molecule.

Expert Insight: For 2-Amino-4-(4-ethylphenyl)butanoic acid, a multi-pronged approach is advisable. Initial screening using a high-throughput 96-well plate setup with various solvents for slow evaporation can rapidly identify promising conditions. Concurrently, vapor diffusion experiments should be set up to explore a wider range of precipitant and pH space, which is crucial given the zwitterionic nature of amino acids.

Experimental Workflow: From Crystal to Data

The following workflow outlines the critical steps from a promising crystal to a raw diffraction dataset. The causality behind each choice is explained to provide a deeper understanding of the process.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal Single Crystal Selection & Mounting Cryo Cryo-cooling (e.g., 100 K) Crystal->Cryo Prevent radiation damage Screen Initial Diffraction Screening Cryo->Screen Assess crystal quality Collect Full Data Collection Screen->Collect Determine strategy Integrate Integration Collect->Integrate Extract intensities Scale Scaling & Merging Integrate->Scale Correct for experimental variations HKL Generate HKL file Scale->HKL Final dataset refinement_cycle InitialModel Initial Model (from SHELXT) Refine Refine Atomic Positions & Displacement Parameters InitialModel->Refine DifferenceMap Calculate Difference Fourier Map Refine->DifferenceMap Fo-Fc Validation Validation (Check R-factors, geometry) Refine->Validation ModelBuilding Model Building/Correction (e.g., in Coot) DifferenceMap->ModelBuilding Identify missing atoms or incorrect positions ModelBuilding->Refine Improved Model Validation->ModelBuilding If issues found FinalModel Final Model Validation->FinalModel If model is sound

Sources

LC-MS/MS Quantification of 2-Amino-4-(4-ethylphenyl)butanoic Acid in Plasma: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label

Evaluating Experimental Performance

I am now focusing on evaluating method performance. I'm calculating matrix effects (ME), defined as the ratio of peak area in a post-extraction spiked blank to a neat standard. I'll test recovery of analyte using the formula: % Recovery = (Analyte peak area after SPE/Analyte peak area before SPE) × 100. I also need to calculate the limits of detection and quantification.

Calculating Method Performance

I am now performing calculations to evaluate method performance, including matrix effects, recovery rates, limits of detection, and quantification. I'm leveraging an isotopically labeled internal standard for precise correction. I will be incorporating equations into the document to clarify the method. I also plan to add the reference section.

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying unnatural aromatic amino acids in complex biological matrices. 2-Amino-4-(4-ethylphenyl)butanoic acid (AEBA) serves as a prime example of a challenging active pharmaceutical ingredient (API) or biomarker. It possesses a highly polar zwitterionic backbone coupled with a hydrophobic, electron-rich 4-ethylphenyl moiety.

This guide objectively compares sample preparation and chromatographic strategies for AEBA quantification in human plasma. Specifically, we evaluate the performance of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) against standard Protein Precipitation (PPT), and a Biphenyl Core-Shell Column against a traditional fully porous C18 column.

The Analytical Challenge: Causality in Method Design

The Pitfalls of Standard Approaches

When quantifying aromatic amino acids in plasma, standard PPT combined with C18 chromatography often fails to deliver the required sensitivity and robustness.

  • Sample Prep Failure (PPT): Acetonitrile precipitation effectively removes large proteins but leaves behind high concentrations of endogenous glycerophospholipids. In the electrospray ionization (ESI+) source, these lipids compete with the target analyte for charge on the droplet surface, causing severe ion suppression (matrix effects) .

  • Chromatographic Failure (C18): C18 stationary phases rely purely on dispersive hydrophobic interactions. Because AEBA is relatively polar, it elutes early on a C18 column—directly into the suppression zone of un-retained plasma salts and polar lipids.

The Engineered Solution

To build a self-validating, robust system, we must exploit the specific physicochemical properties of AEBA:

  • Exploiting pKa for SPE: AEBA contains a basic primary amine (pKa ~9.5). By acidifying the sample (pH < 3), the amine becomes fully protonated. An Oasis MCX cartridge (containing sulfonic acid groups, SO3-) captures the cationic AEBA via strong electrostatic bonds. This allows for aggressive washing with 100% methanol to completely remove phospholipids before eluting the analyte .

  • Exploiting π-π Interactions for LC: A Biphenyl stationary phase features electron-dense aromatic rings that engage in polarizability and π-π interactions with the 4-ethylphenyl ring of AEBA. This orthogonal retention mechanism significantly increases the retention factor (

    
    ), pulling the analyte out of the matrix suppression zone.
    

Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Comparison Plasma Human Plasma Sample (Spiked with AEBA) PPT Protein Precipitation (PPT) Plasma->PPT SPE Mixed-Mode SPE (MCX) Plasma->SPE C18 Standard C18 Column PPT->C18 High Matrix Effect Biphenyl Biphenyl Core-Shell Column SPE->Biphenyl Clean Extract MS Tandem Mass Spectrometry (ESI+ MRM Mode) C18->MS Biphenyl->MS Data Quantification Data MS->Data

Fig 1. Workflow comparison highlighting the superiority of MCX SPE and Biphenyl LC for AEBA.

Experimental Protocols

To ensure this protocol acts as a self-validating system, an isotopically labeled internal standard (AEBA-d5) is spiked into all samples prior to extraction to correct for any volumetric losses or residual matrix effects.

Protocol A: Mixed-Mode MCX SPE (Optimized Method)

Mechanism: Strong cation exchange coupled with reversed-phase retention.

  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS (AEBA-d5, 1 µg/mL). Dilute with 100 µL of 2% Formic Acid in water to protonate the amine.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge (30 mg, 1 cc).

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: This removes neutral lipids and phospholipids without breaking the ionic bond of the analyte.

  • Elute: Elute AEBA with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the amine, breaking the electrostatic interaction.

  • Reconstitution: Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

MCX_Mechanism Load 1. Load (pH 2) AEBA is Cationic (+) Bind 2. Bind Ionic Bond with SO3- Load->Bind Wash 3. Wash (100% MeOH) Removes Phospholipids Bind->Wash Elute 4. Elute (5% NH4OH) Neutralizes AEBA Wash->Elute Clean Clean Extract Elute->Clean

Fig 2. Mechanism of Mixed-Mode Strong Cation Exchange (MCX) for AEBA purification.

Protocol B: Protein Precipitation (Alternative Method)
  • Aliquot 100 µL of human plasma and add 10 µL of IS.

  • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant, dilute with 100 µL of water, and inject.

Protocol C: LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): MRM transition for AEBA: m/z 208.1 → 133.1 (quantifier) and 208.1 → 162.1 (qualifier).

Performance Data & Comparison

The implementation of targeted sample prep and orthogonal chromatography yields profound differences in analytical performance. Matrix effects were calculated by comparing the peak area of AEBA spiked into post-extraction blank plasma versus the peak area of a neat standard.

Table 1: Sample Preparation Performance (MCX vs. PPT)

Data represents n=6 replicates of human plasma spiked at 50 ng/mL.

MetricProtein Precipitation (PPT)Oasis MCX SPE (Product)Causality / Scientific Insight
Absolute Recovery (%) 68.4 ± 8.2%94.2 ± 3.1% PPT co-precipitates some analyte; MCX selectively binds and releases it.
Matrix Effect (%) -45.6% (Severe Suppression)-4.1% (Negligible) MCX's 100% MeOH wash eliminates phospholipid ion suppression in the ESI source.
Phospholipid Removal < 10%> 98% Monitored via in-source fragmentation of lysophosphatidylcholines (m/z 184).
Precision (CV%) 12.0%3.3% Cleaner extracts lead to highly stable droplet formation and ionization.
Table 2: Chromatographic Performance (Biphenyl vs. C18)

Both columns: 50 x 2.1 mm, 2.6 µm particle size. Evaluated using MCX extracts.

MetricStandard C18 ColumnBiphenyl Core-Shell (Product)Causality / Scientific Insight
Retention Time (min) 1.152.40 π-π interactions heavily retain the 4-ethylphenyl ring, shifting it away from the void.
Peak Asymmetry (

)
1.45 (Tailing)1.08 (Symmetrical) Core-shell architecture and optimized bonding reduce secondary silanol interactions.
Signal-to-Noise (S/N) 45180 Increased retention moves the peak out of residual background noise, boosting S/N 4-fold.
LOD (ng/mL) 2.50.5 Superior peak shape and reduced baseline noise directly lower the limit of detection.

Conclusion

For the quantification of polar-aromatic compounds like 2-Amino-4-(4-ethylphenyl)butanoic acid, relying on generic PPT and C18 chromatography compromises scientific integrity due to severe matrix suppression and poor retention.

By shifting to a Mixed-Mode MCX SPE workflow, we actively leverage the molecule's pKa to strip away >98% of signal-suppressing phospholipids. Coupling this clean extract with a Biphenyl Core-Shell Column exploits π-π interactions to quadruple the Signal-to-Noise ratio. This objective comparison proves that rationally pairing sample preparation chemistry with orthogonal column selectivity is mandatory for robust, self-validating LC-MS/MS bioanalysis.

References

  • Parráková, L., et al. "A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper management of chemical reagents, from procurement to disposal, is a cornerstone of this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-4-(4-ethylphenyl)butanoic acid. While this compound may not be classified as hazardous, the absence of specific hazard data necessitates a cautious and compliant approach. This document is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS).

Part 1: Hazard Assessment and Initial Considerations

The foundational step in any chemical disposal procedure is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for 2-Amino-4-(4-ethylphenyl)butanoic acid, a conservative approach based on the properties of similar amino acid derivatives is warranted.

Key Considerations:

  • Assume Potential for Irritation: While many amino acids are benign, some can cause skin, eye, or respiratory irritation.[1]

  • Check for Reactivity: Note any potential for hazardous reactions with other chemicals in the waste stream. It is crucial not to mix chemicals that could cause a dangerous reaction.[2]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.[3] Always consult their guidelines before proceeding.

Part 2: Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling any chemical waste to prevent accidental exposure.[1][2][4]

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective clothing.
Respiratory Protection May be required if handling fine powders outside of a fume hood.

Part 3: Waste Segregation and Disposal Procedures

Proper segregation of chemical waste is essential for safe and compliant disposal.[2][3] The following sections provide detailed protocols for different waste streams containing 2-Amino-4-(4-ethylphenyl)butanoic acid.

Solid Waste Disposal

This category includes unused or expired solid 2-Amino-4-(4-ethylphenyl)butanoic acid, as well as contaminated disposables like weigh boats, gloves, and wipes.

Step-by-Step Protocol:

  • Container Selection: Use a designated, sealable, and clearly labeled solid hazardous waste container.[5]

  • Waste Collection:

    • Carefully place the solid 2-Amino-4-(4-ethylphenyl)butanoic acid into the waste container.

    • Also, place all contaminated disposables into this container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[6]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.

Liquid Waste Disposal

Liquid waste may include solutions of 2-Amino-4-(4-ethylphenyl)butanoic acid in aqueous or organic solvents.

Step-by-Step Protocol:

  • Container Selection: Use separate, sealable, and clearly labeled liquid hazardous waste containers for aqueous and organic waste.[5]

  • Waste Collection:

    • Carefully pour the liquid waste into the appropriate container.

    • Do not mix aqueous and organic waste streams.

  • Neutralization (Aqueous Waste Only): If the aqueous solution is acidic or basic and contains no other hazardous materials, your institution's EHS may permit neutralization to a pH between 5.5 and 9.5 before disposal.[7] Always consult your EHS office before neutralizing any chemical waste.

  • Labeling: Label each container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Storage: Store the sealed containers in a designated satellite accumulation area (SAA) with secondary containment.

Contaminated Labware

This includes disposable items like pipette tips and non-disposable glassware.

Step-by-Step Protocol:

  • Disposable Labware: Place items such as pipette tips and plastic tubes that have come into contact with the chemical into the solid hazardous waste container.[5]

  • Non-disposable Glassware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

    • This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][5]

    • Subsequent rinses of non-highly toxic substances may be permissible for drain disposal with copious amounts of water, but only if the pH is neutral and there is no solvent contamination.[1] It is always best practice to collect all rinsates as hazardous waste.

Part 4: Spill Management

In the event of a spill, prompt and appropriate action is crucial.

Step-by-Step Protocol:

  • Control and Contain: Restrict access to the spill area.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

Part 5: Final Disposal

The final disposal of chemical waste must be handled by licensed professionals in accordance with all local, state, and federal regulations.[2][6]

Workflow for Final Disposal:

  • Container Management: Ensure all waste containers are securely sealed, properly labeled, and stored in a designated secondary containment area.[5]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a waste pickup from the EHS department.[5]

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the waste, likely through incineration.[2]

Diagrams

Decision Workflow for Disposal of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Start Start: Have 2-Amino-4-(4-ethylphenyl)butanoic acid waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Powder, Contaminated Disposables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or Organic Solution) WasteType->LiquidWaste Liquid Labware Contaminated Labware WasteType->Labware Labware CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid SegregateLiquid Segregate into Aqueous and Organic Waste Streams LiquidWaste->SegregateLiquid DisposableLabware Disposable (Pipette tips, etc.) Labware->DisposableLabware NonDisposableLabware Non-Disposable (Glassware) Labware->NonDisposableLabware Store Store in Satellite Accumulation Area with Secondary Containment CollectSolid->Store AqueousWaste Aqueous Waste SegregateLiquid->AqueousWaste OrganicWaste Organic Waste SegregateLiquid->OrganicWaste CollectAqueous Collect in Labeled Aqueous Hazardous Waste Container AqueousWaste->CollectAqueous CollectOrganic Collect in Labeled Organic Hazardous Waste Container OrganicWaste->CollectOrganic CollectAqueous->Store CollectOrganic->Store DisposableLabware->CollectSolid Decontaminate Decontaminate with Solvent NonDisposableLabware->Decontaminate CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->CollectRinsate CollectRinsate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Decision workflow for proper waste segregation.

References

  • BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • MEDLAB Magazine. (n.d.). Laboratory Waste Management: The New Regulations.
  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation.
  • BenchChem. (2025). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • ResearchGate. (n.d.). Susceptible amino acids to chemical degradation.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Action Compaction Equipment. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from Action Compaction Equipment website.
  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Retrieved from Environmental Marketing Services website.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid.
  • MSDS - Safety Data Sheet. (n.d.).
  • Creative Proteomics. (n.d.). Guide to Amino Acid Metabolism Analysis Workflow and Techniques.
  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation.
  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • U.S. Waste Industries. (n.d.). Non Hazardous Waste Disposal.
  • BenchChem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • EPA. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide.
  • Rowan University. (n.d.). Rowan University Non-Hazardous Waste Disposal Guide for Laboratories.
  • ThermoFisher. (2011, February 10). SAFETY DATA SHEET.
  • BenchChem. (2025). Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide.
  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from University of Wisconsin-La Crosse website.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from Stephen F.
  • Echemi. (n.d.). Butanoic acid, 2-amino-4-cyano-, ethyl ester, (2S)- (9CI) Safety Data Sheets.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.